molecular formula C10H6F3NO B580638 8-(Trifluoromethoxy)quinoline CAS No. 1251032-62-8

8-(Trifluoromethoxy)quinoline

Cat. No.: B580638
CAS No.: 1251032-62-8
M. Wt: 213.159
InChI Key: PGNPNPJDOVWGSX-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinoline is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science . The quinoline core is known for its diverse pharmacological properties, and the introduction of a trifluoromethoxy group at the 8-position is a common structural modification that can enhance biological activity and alter electronic properties . Researchers utilize this compound as a key synthetic intermediate in the development of novel chemical entities. Its primary research applications include investigations into new antimicrobial agents, particularly against Mycobacterium tuberculosis , and the development of advanced chemosensors, such as magnetic nanostructures for the highly sensitive and selective detection of zinc ions (Zn²⁺) in aqueous solutions . The mechanism of action for its research applications is context-dependent. In antimicrobial studies, quinoline derivatives are investigated for their potential to inhibit bacterial fatty acid biosynthesis, specifically by targeting enzymes like enoyl-Acyl Carrier Protein (ACP) reductase, which offers an attractive opportunity for selective inhibition . In sensing applications, the quinoline moiety can act as a fluorophore, where its interaction with specific metal ions like Zn²⁺ leads to measurable changes in fluorescence emission, enabling detection . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNPNPJDOVWGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-(Trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethoxy (-OCF₃) group is a paramount substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Its incorporation into privileged scaffolds like the quinoline core is of significant interest for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic pathways to 8-(trifluoromethoxy)quinoline, a molecule of considerable interest. We will explore two primary strategies: the direct O-trifluoromethylation of the readily available 8-hydroxyquinoline and a de novo construction of the quinoline ring system from a pre-functionalized aniline precursor via the Skraup synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying chemical principles and strategic considerations for each approach.

Introduction: The Significance of the Trifluoromethoxy Group in Quinoline Scaffolds

The quinoline framework is a cornerstone in drug discovery, forming the structural basis for a wide range of pharmaceuticals.[2] The trifluoromethoxy group, often considered a "super-methoxy" group, offers a unique combination of electronic and steric properties. Unlike a methoxy group, the -OCF₃ group is strongly electron-withdrawing and is significantly more lipophilic. These attributes can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of this compound, therefore, represents a key step in accessing a novel chemical space for drug development and material science.

Strategic Overview: Two Convergent Pathways

The synthesis of this compound can be approached from two mechanistically distinct directions. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions.

  • Pathway A: Direct Functionalization. This strategy leverages the commercially available and inexpensive 8-hydroxyquinoline as a direct precursor. The core transformation is the formation of an aryl-OCF₃ bond, a notoriously challenging but increasingly feasible transformation.

  • Pathway B: De Novo Ring Construction. This approach builds the quinoline ring from the ground up, using a precursor that already contains the trifluoromethoxy group. The classic Skraup synthesis is a robust and well-established method for this type of transformation.

The logical flow of these two distinct synthetic strategies is outlined below.

G cluster_0 Pathway A: Direct O-Trifluoromethylation cluster_1 Pathway B: De Novo Synthesis (Skraup) A1 8-Hydroxyquinoline A2 Intermediate (e.g., Xanthate or Metal Alkoxide) A1->A2 Activation of Hydroxyl Group A3 This compound A2->A3 Trifluoromethoxylation B1 2-Nitrophenol B2 2-Nitro-x-(trifluoromethoxy)benzene B1->B2 Trifluoromethoxylation B3 2-Amino-x-(trifluoromethoxy)aniline B2->B3 Nitro Reduction B4 This compound B3->B4 Skraup Cyclization

Figure 1: High-level comparison of the two primary synthetic strategies for this compound.

Pathway A: Direct O-Trifluoromethylation of 8-Hydroxyquinoline

The most conceptually straightforward route to this compound is the direct conversion of the hydroxyl group of 8-hydroxyquinoline. This approach is attractive due to the low cost and high availability of the starting material. However, the formation of the Ar-OCF₃ bond requires specialized reagents and conditions to overcome the challenges associated with the high bond energy of C-F bonds and the reactivity of the trifluoromethyl moiety.

Method 1: Oxidative Desulfurization-Fluorination of a Xanthate Intermediate

This powerful method transforms a hydroxyl group into a trifluoromethoxy group in a two-step sequence. First, the phenol is converted to a xanthate. Then, the xanthate is subjected to oxidative desulfurization-fluorination.

Causality Behind Experimental Choices:

  • Xanthate Formation: The conversion of the hydroxyl group to a xanthate (R-OCS₂Me) provides a reactive handle for the subsequent fluorination. This step is typically high-yielding and uses common reagents.

  • Oxidative Fluorination: The use of a fluoride source like pyridine-HF in combination with an oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin) is crucial. The oxidant facilitates the desulfurization, while the fluoride source provides the fluorine atoms for the formation of the -CF₃ group. While effective, this method often requires specialized equipment to handle the corrosive HF-pyridine complex.[3]

G cluster_mech Mechanism: Oxidative Desulfurization-Fluorination node1 8-Hydroxyquinoline node2 8-Quinolyl Xanthate node1->node2 1. Base (e.g., NaH) 2. CS₂ 3. MeI node3 Difluoro(methylthio)methyl Ether Intermediate node2->node3 (HF)n-Py, NBS (Oxidative Fluorination) node4 This compound node3->node4 (HF)n-Py, DBDMH (Further Oxidation/Fluorination)

Figure 2: Reaction schematic for the synthesis of this compound via a xanthate intermediate.

Experimental Protocol: Oxidative Desulfurization-Fluorination

Step 1: Synthesis of S-methyl O-(quinolin-8-yl) carbonodithioate (Xanthate)

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 8-hydroxyquinoline (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add carbon disulfide (1.5 eq.) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Add methyl iodide (1.2 eq.) and continue stirring for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired xanthate.

Step 2: Oxidative Desulfurization-Fluorination

(Caution: This reaction involves hydrogen fluoride-pyridine, which is highly corrosive and toxic. It should only be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment, including neoprene or butyl rubber gloves.)

  • In a fluoropolymer reaction vessel, dissolve the 8-quinolyl xanthate (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to -78 °C and slowly add hydrogen fluoride-pyridine (70% HF, ~10 eq. of HF).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.0 eq.) portion-wise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Parameter Value Reference
Starting Material8-Hydroxyquinoline[4]
Key ReagentsCS₂, MeI, HF-Pyridine, DBDMH[3]
Yield (Overall)Modest to Good (Estimated 40-60%)[3]
Purity>95% after chromatographyN/A

Table 1: Summary of quantitative data for the oxidative desulfurization-fluorination pathway.

Pathway B: De Novo Synthesis via Skraup Reaction

An alternative and highly reliable strategy is to construct the quinoline ring system with the trifluoromethoxy group already installed on the aromatic precursor. The Skraup synthesis, which involves the reaction of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent, is a classic and powerful method for quinoline synthesis.[5]

Synthesis of the Key Precursor: 2-Amino-3-(trifluoromethoxy)aniline

The primary challenge for this pathway is the synthesis of the starting material, 2-amino-3-(trifluoromethoxy)aniline. A plausible route begins with the commercially available 2-nitrophenol.

Causality Behind Experimental Choices:

  • O-Trifluoromethylation of 2-Nitrophenol: The direct trifluoromethoxylation of 2-nitrophenol is a critical step. Modern methods using electrophilic trifluoromethylating reagents or photoredox catalysis could be employed. However, a more classical approach involves conversion to a trichloromethoxy group followed by a Swarts reaction.[1]

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

G cluster_mech Mechanism: Skraup Synthesis node1 2-Amino-3-(trifluoromethoxy)aniline + Glycerol node3 Michael Addition Intermediate node1->node3 Michael Addition with Acrolein node2 Acrolein (from Glycerol dehydration) node4 Dihydroquinoline Intermediate node3->node4 Electrophilic Cyclization & Dehydration node5 This compound node4->node5 Oxidation (e.g., with Nitrobenzene)

Figure 3: Simplified mechanism of the Skraup synthesis for this compound.

Experimental Protocol: Skraup Synthesis

Step 1: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene

(This is a representative procedure; other trifluoromethoxylation methods may be applicable.)

  • React 2-nitrophenol with thiophosgene, followed by chlorination to yield 1-(trichloromethoxy)-2-nitrobenzene.

  • Subject the trichloromethyl ether to fluorination using antimony trifluoride with a catalytic amount of antimony pentachloride (Swarts reaction) to yield 1-nitro-2-(trifluoromethoxy)benzene.[1]

Step 2: Synthesis of 2-(Trifluoromethoxy)aniline

  • In a Parr hydrogenation apparatus, dissolve 1-nitro-2-(trifluoromethoxy)benzene (1.0 eq.) in ethanol.

  • Add palladium on carbon (10 wt. %, 0.02 eq.).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 2-(trifluoromethoxy)aniline, which can often be used without further purification.

Step 3: Skraup Cyclization to this compound

(Caution: The Skraup reaction is highly exothermic and can be violent if not properly controlled. The reaction should be carried out behind a safety shield.)

  • To a mixture of 2-(trifluoromethoxy)aniline (1.0 eq.) and glycerol (3.0 eq.), carefully add concentrated sulfuric acid (2.5 eq.) dropwise with cooling in an ice bath.

  • Add nitrobenzene (0.5 eq.) as the oxidizing agent.

  • Heat the mixture cautiously to 120-130 °C. Once the exothermic reaction begins, remove the external heating and monitor the temperature. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • After the initial exotherm subsides, heat the mixture at 130-140 °C for 3 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Make the solution alkaline by the slow addition of 30% aqueous sodium hydroxide, ensuring the temperature is controlled.

  • Perform a steam distillation to remove the excess nitrobenzene and any aniline by-products.

  • Extract the remaining aqueous solution with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Parameter Value Reference
Key Precursor2-(Trifluoromethoxy)aniline[1]
Cyclization MethodSkraup Synthesis[5]
Yield (Overall)Good (Estimated 60-75%)[5]
Purity>98% after distillationN/A

Table 2: Summary of quantitative data for the de novo Skraup synthesis pathway.

Comparative Analysis and Conclusion

Both pathways presented offer viable routes to this compound, each with distinct advantages and challenges.

  • Pathway A (Direct O-Trifluoromethylation): This route is more convergent and begins from a very cheap starting material. However, it requires specialized and hazardous reagents (HF-pyridine) and the yields can be modest for heteroaromatic substrates.[3] Modern advancements in photoredox catalysis may offer milder alternatives in the future, but these are still under development for this specific substrate class.

  • Pathway B (De Novo Synthesis): This pathway is longer but relies on more traditional and often higher-yielding reactions. The Skraup synthesis is a robust and scalable method. The main bottleneck is the synthesis of the trifluoromethoxy-substituted aniline precursor. However, once this precursor is in hand, the subsequent cyclization is generally efficient.

For laboratory-scale synthesis where access to specialized fluorination equipment may be limited, the de novo Skraup synthesis represents a more practical and reliable approach, provided the precursor can be synthesized or procured. For industrial-scale production, the direct O-trifluoromethylation of 8-hydroxyquinoline would be highly desirable due to its atom economy, and further process development in this area is warranted.

This guide provides the foundational knowledge and detailed protocols for researchers to embark on the synthesis of this compound, a molecule with significant potential in the ongoing quest for novel chemical entities in medicine and materials science.

References

  • Betti, M. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • ChemScene. 2-Amino-3,5-bis(trifluoromethyl)phenol. ChemScene.
  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]

  • Google Patents. CN108409653A - 8-(Trifluoromethyl)The synthetic method of quinoline-3-carboxylic acid.
  • ACS Publications. Photoredox Catalysis in Organic Chemistry. American Chemical Society.
  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PubMed Central (PMC). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • ACS Publications. Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. American Chemical Society.
  • Google Patents. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • Organic & Biomolecular Chemistry (RSC Publishing). Direct C4–H phosphonation of 8-hydroxyquinoline derivatives employing photoredox catalysis and silver catalysis. The Royal Society of Chemistry.
  • HETEROCYCLES. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.
  • Tokyo Chemical Industry Co., Ltd. 8-Bromoquinoline. Tokyo Chemical Industry Co., Ltd..
  • Benchchem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Beilstein Journals.
  • PubMed Central (PMC). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health. [Link]

  • Wikipedia. 8-Hydroxyquinoline. Wikipedia.
  • PubMed. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis.
  • Wikipedia. 2-Aminophenol. Wikipedia.

Sources

An In-Depth Technical Guide to 8-(Trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Quinoline Scaffolds

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The strategic functionalization of the quinoline nucleus is a key approach in drug discovery to modulate a compound's physicochemical and pharmacokinetic profiles. Among the various substituents, the trifluoromethoxy (-OCF₃) group has garnered significant attention. Unlike the related trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high metabolic stability, increased lipophilicity, and distinct electronic properties that can profoundly influence a molecule's interaction with biological targets.[3]

This technical guide provides a comprehensive overview of 8-(Trifluoromethoxy)quinoline, a key building block for the synthesis of novel bioactive molecules. While direct data for the parent compound is limited, this guide draws upon available information for closely related analogs to provide insights into its synthesis, properties, and potential applications, with a particular focus on its relevance to drug development.

Physicochemical Properties of Trifluoromethoxy-Substituted Quinolines

The introduction of a trifluoromethoxy group at the 8-position of the quinoline ring is expected to significantly impact its physical and chemical characteristics. The following table summarizes key physicochemical properties of a closely related analog, 4-Chloro-8-(trifluoromethoxy)quinoline, to provide an estimation of the expected properties of the parent compound.

PropertyValue (for 4-Chloro-8-(trifluoromethoxy)quinoline)Reference
CAS Number 40516-42-5[4]
Molecular Formula C₁₀H₅ClF₃NO[4]
Molecular Weight 247.60 g/mol [4]
XLogP3 4.2[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 5[4]

The high XLogP3 value suggests that this compound will exhibit significant lipophilicity, a property that can enhance membrane permeability and oral bioavailability.

Synthesis of the this compound Scaffold

The synthesis of trifluoromethyl and trifluoromethoxy-substituted quinolines can be achieved through various established synthetic routes. One of the most common and versatile methods for constructing the quinoline ring is the Skraup synthesis . This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

A plausible synthetic approach to this compound would involve the Skraup synthesis starting from 2-(Trifluoromethoxy)aniline.

G cluster_reactants Reactants cluster_reaction Skraup Synthesis cluster_products Product 2_Trifluoromethoxyaniline 2-(Trifluoromethoxy)aniline Reaction_Vessel Reaction at Elevated Temperature 2_Trifluoromethoxyaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 Sulfuric Acid H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel 8_Trifluoromethoxyquinoline This compound Reaction_Vessel->8_Trifluoromethoxyquinoline Cyclization & Dehydration

Sources

An In-Depth Technical Guide to 8-(Trifluoromethoxy)quinoline: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 8-(Trifluoromethoxy)quinoline

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone of drug design, valued for its versatile biological activity.[1][2] When functionalized with fluorine-containing groups, its therapeutic potential is often significantly amplified. This guide focuses on a particularly compelling derivative: this compound. This molecule integrates the privileged quinoline core with the trifluoromethoxy (-OCF₃) group, a substituent renowned for its ability to enhance crucial drug-like properties.

The -OCF₃ group is of high interest in pharmaceutical research due to its profound impact on a molecule's metabolic stability, lipophilicity, and target-binding interactions.[3] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique electronic profile and conformational rigidity that can be strategically exploited by drug development professionals.[3][4][5] This guide provides an in-depth examination of the molecular structure of this compound, outlines a robust synthetic protocol, details methods for its analytical characterization, and discusses its applications as a high-value building block in drug discovery.

Molecular Structure and Physicochemical Properties

The unique characteristics of this compound arise from the fusion of the planar, aromatic quinoline ring system with the electron-withdrawing and highly lipophilic trifluoromethoxy group.

Chemical Structure

The structure consists of a bicyclic quinoline system where the trifluoromethoxy group is attached to the 8th position of the benzene ring portion.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Attributes

The trifluoromethoxy group is a critical determinant of the molecule's properties. It is strongly electron-withdrawing, which reduces the basicity of the quinoline nitrogen compared to its non-fluorinated analog. Its most significant contribution is the dramatic increase in lipophilicity, a property that is crucial for penetrating biological membranes.[5][6] This enhancement in lipophilicity often improves a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the -OCF₃ group highly resistant to metabolic degradation, which can increase the in vivo half-life of drug candidates.[6]

PropertyValueSource
Molecular Formula C₁₀H₆F₃NO[7]
Molecular Weight 213.16 g/mol Calculated
Appearance Solid (typical)[7]
LogP (Predicted) ~3.5 - 4.0Estimated based on analogs
pKa (Predicted) ~2.5 - 3.5Estimated based on analogs

Synthesis and Purification

The synthesis of aryl trifluoromethyl ethers, such as this compound, typically starts from the corresponding phenol, in this case, 8-hydroxyquinoline. While several methods exist for this transformation, many involve harsh or toxic reagents.[3] A more modern and reliable approach involves a two-step sequence: conversion of the phenol to a xanthate intermediate, followed by an oxidative desulfurization-fluorination reaction.[3][8]

Detailed Experimental Protocol

Expert Insight: This protocol is designed for robustness. The initial formation of the xanthate is critical; ensuring anhydrous conditions prevents hydrolysis of the base and reagents. The subsequent fluorination step with a source like hydrogen fluoride-pyridine is highly effective but requires specialized equipment (Teflon apparatus) and extreme caution due to the corrosive nature of HF.

Step 1: Synthesis of O-(Quinolin-8-yl) S-methyl xanthate

  • Preparation: To a stirred solution of 8-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation: Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the complete formation of the sodium phenoxide.

  • Xanthate Formation: Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 eq) dropwise. Stir for 1 hour at room temperature.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 2-3 hours.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the xanthate intermediate.

Step 2: Oxidative Fluorination to this compound

  • Reaction Setup: In a Teflon vessel, dissolve the O-(Quinolin-8-yl) S-methyl xanthate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Fluorination: Carefully add hydrogen fluoride-pyridine (e.g., Olah's reagent, ~10 eq) at -78 °C. Then, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (3.0 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching & Work-up: Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to afford this compound.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Self-validating protocols require rigorous analytical confirmation of the final product's identity and purity.

Expert Insight: For a fluorinated compound like this, ¹⁹F NMR is an indispensable tool. It provides a clean, singlet signal in a region free from other interferences, offering unambiguous confirmation of the -OCF₃ group's presence and a powerful handle for purity assessment.

TechniqueExpected Result
¹H NMR Aromatic signals corresponding to the quinoline protons, typically in the range of 7.0-9.0 ppm. The specific shifts and coupling patterns will confirm the 8-substitution pattern.
¹³C NMR Signals for the 9 quinoline carbons and the carbon of the -OCF₃ group. The -OCF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 250-280 Hz).[9]
¹⁹F NMR A sharp singlet at approximately -58 to -62 ppm (relative to CFCl₃), characteristic of an aryl-OCF₃ group.[10]
Mass Spec (MS) The calculated exact mass is 213.0401. High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 214.0479, confirming the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic itself but rather a high-value building block for constructing more complex active pharmaceutical ingredients (APIs).

Role as a Bioisostere and Pharmacophore

The trifluoromethoxy group serves as a bioisostere for other groups like methoxy (-OCH₃) or isopropyl. However, its unique electronic and lipophilic properties often lead to superior pharmacological profiles.[5] The quinoline core itself is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]

The combination in this compound provides a scaffold that can be further elaborated to target a variety of biological pathways. For instance, the nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions within a target protein's active site.

Potential Biological Targets and Therapeutic Areas

Compounds incorporating the 8-substituted quinoline framework have been investigated for a multitude of therapeutic applications. The introduction of the trifluoromethoxy group can enhance efficacy in these areas:

  • Oncology: Many kinase inhibitors feature a quinoline core. The properties of the -OCF₃ group can improve cell permeability and binding affinity.[11]

  • Infectious Diseases: Quinoline derivatives are famous for their use as antimalarials (e.g., Chloroquine).[2] The metabolic stability conferred by the -OCF₃ group is highly advantageous for developing more robust anti-infective agents.

  • Neuroscience: The ability of the lipophilic -OCF₃ group to enhance blood-brain barrier penetration makes this scaffold attractive for developing CNS-active agents.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold for modern drug discovery. Its molecular structure combines the proven biological relevance of the quinoline nucleus with the advantageous physicochemical properties of the trifluoromethoxy group. The ability of the -OCF₃ moiety to confer metabolic stability, enhance lipophilicity, and modulate electronic properties makes it a strategic component for optimizing lead compounds. The robust synthetic and analytical protocols detailed herein provide a clear pathway for researchers to produce and validate this compound, enabling its use in the development of next-generation therapeutics across diverse disease areas.

References

  • Chemical Synthesis Database. (2025, May 20). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved January 27, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 27, 2026, from [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2019, November 18). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Retrieved January 27, 2026, from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 27, 2026, from [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
  • ChemSynthesis. (2025, May 20). 2-propyl-8-(trifluoromethyl)quinoline. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 27, 2026, from [Link]

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 27, 2026, from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 7). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved January 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2016, July 21). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2015, November 16). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Retrieved January 27, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 27, 2026, from [Link]

Sources

The Ascendant Therapeutic Potential of 8-(Trifluoromethoxy)quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of Fluorine in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] In recent years, the strategic incorporation of fluorine-containing substituents has emerged as a powerful tool to enhance the pharmacological profiles of drug candidates. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. This technical guide delves into the burgeoning field of 8-(trifluoromethoxy)quinoline derivatives, exploring their potential biological activities and providing a framework for their synthesis and evaluation.

Anticipated Biological Activities of this compound Derivatives

While direct and extensive research specifically on this compound derivatives is still emerging, compelling evidence from structurally related quinoline analogues allows for well-reasoned postulations regarding their therapeutic potential. The substitution at the 8-position of the quinoline ring is known to be critical for various biological activities.[4]

Anticancer Potential: Targeting Proliferation and Survival Pathways

Quinoline derivatives are well-established as potent anticancer agents, acting through diverse mechanisms such as the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[5] The introduction of a trifluoromethoxy group at the 8-position is anticipated to enhance the anticancer efficacy of the quinoline scaffold. The high lipophilicity of the -OCF₃ group can facilitate crossing of cellular membranes, leading to increased intracellular concentrations. Furthermore, the electron-withdrawing nature of this group can influence the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets. For instance, studies on 2,8-bis(trifluoromethyl)-4-substituted quinoline derivatives have demonstrated significant antiproliferative activity against various tumor cell lines. It is plausible that this compound derivatives could exhibit similar or even superior anticancer effects by inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Antimicrobial Efficacy: A New Frontier Against Drug Resistance

The quinoline core is integral to numerous antibacterial and antifungal agents.[6] The incorporation of fluorine atoms into the quinoline structure has been shown to significantly enhance antimicrobial activity.[7] For example, fluorinated quinolones are a major class of antibiotics. While specific data on the 8-trifluoromethoxy substitution is limited, it is hypothesized that these derivatives could exhibit potent activity against a broad spectrum of pathogens, including drug-resistant strains. The mechanism of action could involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, or disruption of microbial cell membrane integrity. The unique electronic and steric properties of the trifluoromethoxy group may lead to novel interactions with microbial targets, potentially overcoming existing resistance mechanisms.

Anti-inflammatory Action: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory mediators and signaling pathways such as NF-κB.[8][9] Research on fluorine-substituted benzo[h]quinazoline-2-amine derivatives has highlighted the potential of fluorinated compounds to exhibit potent anti-inflammatory activity with low toxicity.[8] These compounds were found to significantly reduce the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway.[8] It is plausible that this compound derivatives could similarly modulate inflammatory responses by interfering with the production of nitric oxide (NO) and other pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Considerations

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[9] For this compound derivatives, the following SAR aspects are critical:

  • The Trifluoromethoxy Group at Position 8: This is the defining feature. Its lipophilicity is expected to enhance cell permeability. Its strong electron-withdrawing nature will influence the pKa of the quinoline nitrogen and the overall electron distribution, which can be critical for target binding.

  • Substituents at Other Positions: The introduction of various groups at positions 2, 4, and 6 of the quinoline ring can be explored to fine-tune the biological activity, selectivity, and pharmacokinetic properties. For instance, the presence of a chlorine atom on the quinoline ring has been shown to enhance antimicrobial activity.[7]

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several established methods for quinoline synthesis, followed by the introduction of the trifluoromethoxy group or by utilizing building blocks already containing this moiety. A general synthetic workflow is outlined below.

Synthesis_of_8_Trifluoromethoxyquinoline cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Cyclization Reactions cluster_3 Final Product 2-Aminophenol 2-Aminophenol 8-Hydroxyquinoline 8-Hydroxyquinoline 2-Aminophenol->8-Hydroxyquinoline Cyclization Trifluoromethylating_Agent CF3 Source (e.g., CF3I, TMSCF3) 8_TFMO_Quinoline This compound Derivatives Trifluoromethylating_Agent->8_TFMO_Quinoline 8-Hydroxyquinoline->8_TFMO_Quinoline Trifluoromethoxylation Substituted_Aniline Substituted 2-Amino-trifluoromethoxybenzene Skraup_Synthesis Skraup Synthesis Substituted_Aniline->Skraup_Synthesis Doebner_von_Miller Doebner-von Miller Substituted_Aniline->Doebner_von_Miller Friedlander_Synthesis Friedländer Synthesis Substituted_Aniline->Friedlander_Synthesis Skraup_Synthesis->8_TFMO_Quinoline 8_TFMO_quinoline 8_TFMO_quinoline Doebner_von_Miller->8_TFMO_quinoline Friedlander_Synthesis->8_TFMO_Quinoline

Caption: General synthetic routes to this compound derivatives.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of novel this compound derivatives, a battery of standardized in vitro assays is essential. The following protocols provide a robust framework for the initial screening of anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11][12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_2_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell proliferation assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15][16]

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) or another appropriate broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by activated macrophages.[17][18][19][20]

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A standard curve of sodium nitrite is used to determine the nitrite concentration. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[18]

Data Presentation

To facilitate the comparison of biological activities, quantitative data should be summarized in clear and concise tables.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
8-TFMOQ-1 HH15.220.5
8-TFMOQ-2 ClH8.712.1
8-TFMOQ-3 HOCH₃12.518.3
Doxorubicin --0.81.2

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
8-TFMOQ-1 HH3264
8-TFMOQ-2 ClH816
8-TFMOQ-3 HOCH₃1632
Ciprofloxacin --10.5

Conclusion and Future Directions

The this compound scaffold represents a promising frontier in the quest for novel therapeutic agents. While direct experimental data is still emerging, the known biological activities of related quinoline derivatives, coupled with the advantageous properties of the trifluoromethoxy group, strongly suggest their potential as potent anticancer, antimicrobial, and anti-inflammatory compounds. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for researchers to explore this exciting chemical space. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described assays. Further investigations into their mechanisms of action, in vivo efficacy, and safety profiles will be crucial for translating these promising molecules into next-generation therapeutics.

References

  • Abdel-Wahab, B. F., et al. (2021). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 26(11), 3321. [Link]

  • Afrin, S., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28246-28266. [Link]

  • Chen, J., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry, 77, 117123. [Link]

  • Choudhary, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(21), 10565-10594. [Link]

  • Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Applied Pharmaceutical Science, 8(8), 119-125. [Link]

  • Chauhan, A., & Goyal, M. K. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3247-3262. [Link]

  • Kopera, E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1032. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5299-5321. [Link]

  • Zainab Hussain et al. (2014). Synthesis and characterization of Schiff's bases of Sulfamethoxazole. Organic and Medicinal Chemistry Letters, 4(1), 1-6. [Link]

  • Ado Ahmad et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega, 8(42), 39015-39024. [Link]

  • Cherpillod, P., et al. (2004). 8-hydroxy quinoline derivatives.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Leano, E. M. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3247-3262. [Link]

  • Mary, A. P. J., et al. (2020). Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. Journal of Evidence-Based Integrative Medicine, 25, 2515690X20968945. [Link]

  • Gupta, H., et al. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (79), e50767. [Link]

  • Lee, H., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceutics, 13(11), 1856. [Link]

  • Prachayasittikul, V., et al. (2022). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 7(38), 34094-34107. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Li, C., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(7), 1184-1192. [Link]

  • Adebayo, S. A., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Journal of Inflammation Research, 12, 195-203. [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3169. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Elso, O. G., & García Liñares, G. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1645334. [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]

  • Sharma, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28246-28266. [Link]

  • Sharma, P., & Kumar, V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-10. [Link]

  • Kumar, S., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 16(11), 894-911. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. [Link]

  • Singh, M., & Singh, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]

Sources

Navigating the Synthesis and Handling of 8-(Trifluoromethoxy)quinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Trifluoromethoxy Moiety in Modern Drug Discovery

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their versatile structure allows for a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has become a key strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] The trifluoromethoxy group, in particular, is noted for its high lipophilicity and resistance to enzymatic degradation, making it a valuable addition to novel drug candidates.[2][3] 8-(Trifluoromethoxy)quinoline, as a subject of interest in drug development, thus presents a unique combination of the quinoline core's biological potential and the advantageous properties of the trifluoromethoxy group.

This guide provides a comprehensive overview of the safety and handling precautions necessary for this compound, drawing upon data from structurally similar compounds and the known toxicology of its core components. As a Senior Application Scientist, the following sections synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a research environment.

Hazard Identification and Risk Assessment: A Dichotomy of the Quinoline Core and the Trifluoromethoxy Group

A thorough risk assessment of this compound must consider the toxicological profiles of both the parent quinoline molecule and the influence of the trifluoromethoxy substituent.

The Quinoline Core: A Known Hazard

The quinoline ring system is associated with several significant health hazards. It is classified as a hazardous substance and should be handled with extreme caution.[4][5] Key concerns include:

  • Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[5][6][7] It is recommended to treat quinoline and its derivatives as potential carcinogens, minimizing exposure to the lowest possible levels.[4]

  • Hepatotoxicity: Studies have shown that quinoline can cause liver damage, including increased liver weight and non-neoplastic hepatic changes.[4][6][8]

  • Irritation: Quinoline is a known irritant to the skin, eyes, and respiratory tract.[4][5] Direct contact can cause burns.[4]

  • Acute Toxicity: Quinoline is harmful if swallowed or in contact with skin.[5][7] High exposure can lead to symptoms such as headache, nausea, vomiting, and dizziness.[4]

The Trifluoromethoxy Group: A Generally Stable Moiety

In contrast to the quinoline core, the trifluoromethoxy group is generally considered to be metabolically stable and not inherently toxic.[2][3] The carbon-fluorine bonds are exceptionally strong, making the group resistant to chemical and biological degradation.[2] However, it is crucial to consider the overall properties of the final molecule, as the lipophilicity conferred by the trifluoromethoxy group could potentially enhance the absorption and systemic exposure to the hazardous quinoline core.

Predicted Hazards for this compound

Based on the available data for structurally similar compounds, such as 8-(Trifluoromethyl)quinolin-4-ol, this compound is predicted to be an irritant to the skin, eyes, and respiratory system.[9] The primary hazards are likely to be driven by the quinoline scaffold.

Hazard StatementClassificationSource
Skin IrritationCauses skin irritation[5][9]
Eye IrritationCauses serious eye irritation[5][9]
Respiratory IrritationMay cause respiratory irritation[9]
CarcinogenicityMay cause cancer[5][7]
MutagenicitySuspected of causing genetic defects[5][7]
Acute Toxicity (Oral)Harmful if swallowed[5][7]
Acute Toxicity (Dermal)Harmful in contact with skin[5][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): Essential for Direct Handling

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation before use.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.

  • Grounding: For larger quantities, ensure that equipment is properly grounded to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][10]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[9][10] Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the victim to fresh air.[9][10] If not breathing, give artificial respiration.[9][10] Seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.[10]

Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain.

Visualizing Safety: Workflow and Logic Diagrams

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

Handling_8_Trifluoromethoxyquinoline cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup_Disposal Cleanup & Disposal Assess_Hazards Assess Hazards: - Review SDS - Understand Quinoline & -OCF3 Risks Select_PPE Select Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area: - Certified Fume Hood - Clear of Clutter - Emergency Equipment Accessible Select_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound: - Minimize Dust Generation Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution: - Add solid to solvent slowly - Use appropriate glassware Weigh_Solid->Prepare_Solution Perform_Reaction Perform Reaction: - Monitor for any unexpected changes Prepare_Solution->Perform_Reaction Decontaminate_Glassware Decontaminate Glassware Perform_Reaction->Decontaminate_Glassware Dispose_Waste Dispose of Waste: - Segregate hazardous waste - Use labeled, sealed containers Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area

Caption: Experimental workflow for handling this compound.

Emergency_Response_Flowchart Start Exposure or Spill Occurs Assess_Situation Assess the Situation (Minor or Major?) Start->Assess_Situation Minor_Spill Minor Spill Assess_Situation->Minor_Spill Minor Major_Spill Major Spill / Personal Exposure Assess_Situation->Major_Spill Major / Exposure Evacuate_Area Evacuate Immediate Area Minor_Spill->Evacuate_Area Alert_Supervisor Alert Supervisor/ Emergency Services Major_Spill->Alert_Supervisor Administer_First_Aid Administer First Aid (Eye Wash, Shower, etc.) Major_Spill->Administer_First_Aid Cleanup_Procedure Follow Spill Cleanup Procedure Evacuate_Area->Cleanup_Procedure Seek_Medical_Attention Seek Medical Attention Alert_Supervisor->Seek_Medical_Attention Consult_SDS Consult SDS for Specific Instructions Administer_First_Aid->Consult_SDS Consult_SDS->Seek_Medical_Attention Document_Incident Document the Incident Cleanup_Procedure->Document_Incident Seek_Medical_Attention->Document_Incident

Caption: Logical relationship for emergency response procedures.

Conclusion: A Commitment to a Culture of Safety

While this compound holds promise as a building block in drug discovery, its handling demands a rigorous and informed approach to safety. The potential hazards associated with the quinoline core necessitate the consistent use of engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By understanding the underlying toxicology and implementing the multi-layered safety precautions outlined in this guide, researchers can confidently and responsibly explore the potential of this and other novel chemical entities.

References

  • 8-Hydroxyquinoline Safety Data Sheet. (2010-09-06).
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 8-(Trifluoromethyl)quinolin-4-ol Safety Data Sheet. (2025-09-22). Thermo Fisher Scientific.
  • Quinoline Safety Data Sheet. (2025-05-13). PENTA.
  • 8-Hydroxyquinoline Safety Data Sheet. Santa Cruz Biotechnology.
  • Quinolines: Human health tier II assessment. (2015-07-03). Australian Government Department of Health.
  • Quinolinols: Human health tier II assessment. (2019-03-08). Australian Government Department of Health.
  • 8-Hydroxyquinoline Safety Data Sheet. (2024-09-06). Sigma-Aldrich.
  • Quinoline - State of the Science Report. (2005-05-18). Health Canada.
  • Toxicological Review of Quinoline. (2001-09). U.S. Environmental Protection Agency.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). Molecules.
  • 2-(Trifluoromethyl)quinoline Safety Data Sheet. (2011-08-15). Capot Chemical Co., Ltd.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
  • Quinoline Safety Data Sheet. Chemos GmbH&Co.KG.
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023-05-27). Reddit.
  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2025-08-10). ResearchGate.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). Molecules.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025-11-26). Molecules.
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2005). Beilstein Journal of Organic Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-01). ResearchGate.
  • 4,6,8-Trichloro-2-(trifluoromethyl)quinoline. Fluorochem.
  • Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. (2026-01-21). Organic Letters.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

Sources

8-(Trifluoromethoxy)quinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 8-(trifluoromethoxy)quinoline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific isomer is emerging, this document synthesizes information from closely related analogs—primarily trifluoromethyl-substituted quinolines and other aryl trifluoromethoxy compounds—to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and prospective applications, grounding our discussion in established chemical principles and field-proven insights.

The Strategic Advantage of the Trifluoromethoxy Group in Quinoline Scaffolds

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for interacting with a wide array of biological targets. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a key strategy in modern drug design to enhance a molecule's therapeutic potential.[3]

The trifluoromethoxy group offers several advantages over its non-fluorinated counterpart, the methoxy group, and even the widely used trifluoromethyl (-CF3) group.[4] It is generally more metabolically stable than a methoxy group, which is prone to O-dealkylation by cytochrome P450 enzymes.[4][5] This increased stability can lead to an improved pharmacokinetic profile, including a longer half-life.[5] Furthermore, the trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5][6]

Compared to the trifluoromethyl group, the trifluoromethoxy group has a similar electron-withdrawing effect but a different steric and conformational profile. This can lead to altered binding interactions with target proteins, potentially improving selectivity and potency. The strategic placement of the trifluoromethoxy group at the 8-position of the quinoline ring is anticipated to influence the molecule's electronic distribution and steric hindrance, offering a unique candidate for drug discovery programs.

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the preparation of aryl trifluoromethyl ethers from the corresponding phenols.[6][7] The most logical precursor for this synthesis is the commercially available 8-hydroxyquinoline.

A promising approach involves a two-step sequence: xanthate formation followed by oxidative trifluoromethylation. This method avoids the use of harsh and toxic reagents often associated with older methods of trifluoromethoxylation.[6]

Experimental Protocol: Synthesis of this compound from 8-Hydroxyquinoline

Step 1: Synthesis of O-(Quinolin-8-yl) Carbonodithioate (Xanthate Intermediate)

  • To a stirred solution of 8-hydroxyquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, DMF) at 0 °C, add a base such as sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 eq) dropwise.

  • After stirring for 1 hour at room temperature, add methyl iodide (1.2 eq) and continue stirring for an additional 2 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the O-(quinolin-8-yl) carbonodithioate intermediate.

Step 2: Oxidative Trifluoromethylation

  • Dissolve the O-(quinolin-8-yl) carbonodithioate intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a trifluoromethylating reagent, for example, a hypervalent iodine reagent like Umemoto's or Togni's reagent (1.5 eq).

  • Add an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.0 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Step 1: Xanthate Formation cluster_1 Step 2: Oxidative Trifluoromethylation 8-Hydroxyquinoline 8-Hydroxyquinoline Alkoxide Alkoxide 8-Hydroxyquinoline->Alkoxide NaH, DMF Xanthate_Intermediate Xanthate_Intermediate Alkoxide->Xanthate_Intermediate 1. CS2 2. MeI This compound This compound Xanthate_Intermediate->this compound Togni's Reagent, m-CPBA, DCM

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H6F3NO-
Molecular Weight 229.16 g/mol -
Melting Point (°C) Likely a low-melting solid or oilSimilar to other substituted quinolines.
Boiling Point (°C) > 250 °CHigh boiling point expected for an aromatic heterocyclic compound of this molecular weight.
pKa ~ 2-3The strong electron-withdrawing effect of the -OCF3 group is expected to decrease the basicity of the quinoline nitrogen, similar to the -CF3 group.[8]
logP > 3.5The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, suggesting a high logP value.[6]
Metabolic Stability HighThe C-F bonds are resistant to enzymatic cleavage, and the -OCF3 group is more stable to metabolism than a methoxy group.[4][5]
Anticipated Spectroscopic Data

Based on the analysis of related compounds like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the following spectroscopic features for this compound can be anticipated:[11][12]

  • ¹H NMR: A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinoline ring.

  • ¹³C NMR: Signals for the nine carbons of the quinoline ring, with the carbon attached to the trifluoromethoxy group appearing as a quartet due to coupling with the fluorine atoms. The trifluoromethoxy carbon itself will also be a quartet.

  • ¹⁹F NMR: A sharp singlet in the typical region for a trifluoromethoxy group.

  • IR Spectroscopy: Characteristic bands for C-H aromatic stretching, C=C and C=N stretching of the quinoline ring, and strong C-F stretching vibrations.

Potential Applications in Drug Discovery

The unique properties imparted by the trifluoromethoxy group suggest that this compound could be a valuable scaffold for developing novel therapeutics in several areas where quinoline derivatives have already shown promise.[1][2]

Potential Therapeutic Areas
Therapeutic AreaRationale and Potential Advantages
Anticancer Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.[13][14] The enhanced lipophilicity of this compound could improve tumor penetration, and its metabolic stability may lead to a more sustained therapeutic effect.
Antimalarial The quinoline core is fundamental to several antimalarial drugs. The trifluoromethoxy group could modulate the compound's activity against drug-resistant strains of Plasmodium falciparum.
Antimicrobial/Antifungal Quinolines have demonstrated broad-spectrum antimicrobial and antifungal activity.[15] The properties of this compound may enhance its efficacy against resistant pathogens.
Neurodegenerative Diseases Some 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[16] The ability of the trifluoromethoxy group to increase blood-brain barrier penetration makes this an intriguing area for exploration.[5]

Postulated Mechanism of Action in Oncology

While the precise mechanism of action for this compound would require experimental validation, a plausible hypothesis for its potential anticancer activity can be formulated based on the known mechanisms of other quinoline derivatives and fluorinated compounds. One such proposed mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS).[15]

An excess of ROS within a cell can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis). The electron-withdrawing nature of the trifluoromethoxy group on the quinoline ring could facilitate redox cycling, leading to the production of superoxide radicals and other ROS.

Hypothetical Signaling Pathway for ROS-Induced Apoptosis

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Cellular Uptake ROS_Generation ROS Generation (Superoxide, H2O2) Mitochondria->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis_Pathway Activation of Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Protein_Oxidation->Apoptosis_Pathway Lipid_Peroxidation->Apoptosis_Pathway Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of anticancer action.

This hypothetical pathway provides a testable framework for investigating the biological activity of this compound. Experiments to measure intracellular ROS levels, DNA damage markers, and apoptotic indicators in cancer cell lines treated with the compound would be necessary to validate this proposed mechanism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. The strategic incorporation of a trifluoromethoxy group at the 8-position of the quinoline nucleus is predicted to confer advantageous physicochemical and pharmacokinetic properties, including high lipophilicity and enhanced metabolic stability. While further experimental work is required to fully elucidate its synthesis, properties, and biological activities, the insights gathered from related compounds strongly suggest its potential as a valuable building block for the development of novel therapeutics in oncology, infectious diseases, and neurology. Future research should focus on developing a scalable synthesis, characterizing its physical and biological properties, and exploring its efficacy in relevant disease models.

References

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • ChemSynthesis. (2025). 2-methyl-8-(trifluoromethyl)quinoline. ChemSynthesis. [Link]

  • Vijayakumar, V., & Sarveswari, S. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • Shen, H. C., & Li, C. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15561-15571. [Link]

  • WO2004007461A1 - 8-hydroxy quinoline derivatives.
  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Sertbakan, T. R. (2025). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular and Engineering Materials. [Link]

  • Ghorbani-Vaghei, R., & Eskandari, K. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(1), 1-10. [Link]

  • DergiPark. (2021). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • ResearchGate. (2021). One-pot synthesis of aryl trifluoromethyl ethers. ResearchGate. [Link]

  • Sharma, P., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(11), 1093. [Link]

  • CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • ChemSynthesis. (2025). 2-propyl-8-(trifluoromethyl)quinoline. ChemSynthesis. [Link]

  • Gondek, E., et al. (2010). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2887. [Link]

  • Hartwig, J. F., et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 54(72), 10132-10135. [Link]

  • Chen, Y. L., et al. (2001). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 11(14), 1831-1834. [Link]

  • Kumar, A., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • PubChem. (2025). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem. [Link]

  • ResearchGate. (2025). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1827-1833. [Link]

  • Eureka | Patsnap. (2021). Preparation method of 8-hydroxyquinoline. Eureka | Patsnap. [Link]

Sources

A Theoretical and Computational Guide to 8-(Trifluoromethoxy)quinoline: Exploring a Promising Scaffold in Chemical Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety in Quinoline Scaffolds

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline nucleus is a key approach to modulating its physicochemical and pharmacological properties. In this context, the introduction of fluorine-containing substituents has gained significant traction. Among these, the trifluoromethoxy (-OCF3) group is particularly noteworthy. It exerts a potent electron-withdrawing effect on the aromatic ring to which it is attached, an influence significantly stronger than that of a simple methoxy group.[2] This alteration of the electronic landscape of the molecule can profoundly impact its reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

This technical guide provides a comprehensive theoretical framework for the study of 8-(Trifluoromethoxy)quinoline, a molecule of considerable interest for which detailed experimental data is not yet widely available. By leveraging data from closely related analogs and established computational methodologies, this document aims to equip researchers with the foundational knowledge and practical protocols to investigate this promising compound. We will delve into a proposed synthetic route, a comparative analysis of its expected physicochemical properties, and detailed, step-by-step workflows for conducting theoretical studies using Density Functional Theory (DFT) and molecular docking.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed starting from the commercially available 8-hydroxyquinoline. This proposed method is based on established trifluoromethylation reactions of phenols.

Proposed Reaction Scheme:

8-Hydroxyquinoline can be converted to this compound via a direct trifluoromethylation of the hydroxyl group. A common method for this transformation involves the use of a hypervalent iodine-based reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's reagent II), in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 8-Hydroxyquinoline

    • Togni's reagent II

    • Potassium carbonate (K₂CO₃) or another suitable inorganic base

    • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as the solvent

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 8-hydroxyquinoline (1.0 eq.) in the chosen solvent under an inert atmosphere, add the base (e.g., K₂CO₃, 1.5 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the corresponding phenoxide.

    • Add Togni's reagent II (1.2 eq.) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature, or with gentle heating (e.g., 40-50 °C), monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices: The choice of Togni's reagent II is based on its proven efficacy in the trifluoromethylation of phenols under relatively mild conditions. The base is essential to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide, which then attacks the electrophilic trifluoromethyl source. An inert atmosphere is recommended to prevent potential side reactions with atmospheric moisture and oxygen.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

Direct experimental data for this compound is limited. However, we can predict its properties by comparing them with its close structural analogs, 8-hydroxyquinoline and 8-methoxyquinoline.

Property8-Hydroxyquinoline8-MethoxyquinolineThis compound (Predicted)Justification for Prediction
Molecular Weight 145.16 g/mol 159.18 g/mol [3]213.16 g/mol Sum of atomic masses.
Melting Point 73-75 °C48-50 °CLikely a low-melting solid or a high-boiling liquid.The -OCF3 group is larger and more polarizable than -OCH3, which could lead to stronger intermolecular interactions than in 8-methoxyquinoline, but the disruption of hydrogen bonding present in 8-hydroxyquinoline would lower the melting point significantly.
Boiling Point 267 °C254-256 °CExpected to be in a similar range or slightly higher than 8-methoxyquinoline.Increased molecular weight and polarity of the C-O-CF3 bond would suggest a higher boiling point.
pKa (of conjugate acid) ~5.0~4.5Expected to be significantly lower than 8-methoxyquinoline (< 4.0).The strong electron-withdrawing inductive effect of the -OCF3 group will decrease the electron density on the quinoline nitrogen, making it a weaker base.[2]
LogP 1.962.13Expected to be significantly higher than 8-methoxyquinoline (> 3.0).The trifluoromethoxy group is highly lipophilic and is known to increase the LogP value of molecules.[2]
¹H NMR (CDCl₃, δ ppm) Aromatic protons typically in the 7.0-8.9 ppm range.Aromatic protons in a similar range, with a characteristic singlet for -OCH₃ around 4.0 ppm.Aromatic protons likely shifted downfield compared to 8-methoxyquinoline due to the electron-withdrawing nature of -OCF3. No singlet for a methoxy group will be present.The deshielding effect of the -OCF3 group will influence the chemical shifts of the aromatic protons.
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons in the 110-150 ppm range.Aromatic carbons in a similar range, with the -OCH₃ carbon around 55-60 ppm.The carbon of the -OCF3 group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will show shifts influenced by the -OCF3 group.The strong C-F coupling is a characteristic feature in the ¹³C NMR of trifluoromethylated compounds.
¹⁹F NMR (CDCl₃, δ ppm) Not applicable.Not applicable.A singlet is expected around -58 to -60 ppm.This is the typical chemical shift range for the -OCF3 group.
IR (cm⁻¹) Broad O-H stretch (~3400-3200), C=N, C=C stretches.C-H stretches (~3100-2800), C=N, C=C stretches, strong C-O stretch (~1250).C=N, C=C stretches, very strong C-F stretches (~1200-1100) and a strong C-O stretch.The C-F stretching vibrations are typically very strong and characteristic in the IR spectrum.

Theoretical Studies: A Practical Guide

In the absence of extensive experimental data, theoretical and computational studies are invaluable for predicting the properties and potential applications of this compound.

Part 1: Density Functional Theory (DFT) Analysis

DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of a molecule.

Detailed Protocol for DFT Calculations of this compound

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Structure Building: Construct the 3D structure of this compound using the software's molecular builder.

  • Geometry Optimization and Frequency Analysis:

    • Methodology: Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Level of Theory: A common and reliable level of theory for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good choice, providing a balance between accuracy and computational cost. The diffuse functions (++) are important for describing the lone pairs on oxygen and nitrogen, and the polarization functions (d,p) allow for more flexibility in describing the electron distribution in bonds.

    • Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results of the frequency calculation can also be used to predict the IR spectrum.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide information about the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[4]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electron density distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[4] This is crucial for predicting how the molecule will interact with other molecules or biological targets.

  • Spectroscopic Predictions:

    • NMR Spectra: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data (when available) or with the data from known analogs.

    • UV-Vis Spectrum: Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the UV-Vis absorption spectrum.

DOT Script for DFT Workflow

DFT_Workflow cluster_electronic Electronic Properties start Start: Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_prop Electronic Properties Analysis freq_calc->electronic_prop nmr_pred NMR Spectra Prediction (GIAO Method) freq_calc->nmr_pred uv_vis_pred UV-Vis Spectra Prediction (TD-DFT) freq_calc->uv_vis_pred homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep end End: Comprehensive Theoretical Data nmr_pred->end uv_vis_pred->end homo_lumo->end mep->end

Caption: Workflow for DFT analysis of this compound.

Part 2: Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a powerful tool in drug discovery for predicting binding affinity and understanding the interactions at a molecular level.

Detailed Protocol for Molecular Docking of this compound

  • Software: Molecular docking software such as AutoDock, Glide, or GOLD is required, along with visualization software like PyMOL or Chimera.

  • Target Selection:

    • Rationale: Based on the known biological activities of quinoline derivatives, a relevant protein target should be selected. For example, given the anticancer and antimalarial properties of many quinolines, a target could be a protein kinase involved in cancer or an enzyme from Plasmodium falciparum.[5]

    • Structure Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Receptor Preparation:

    • Cleaning the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assigning Charges: Assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Structure: Use the DFT-optimized structure of this compound for the most accurate representation.

    • Assigning Charges and Torsion Angles: Assign partial charges and define the rotatable bonds in the ligand.

  • Docking Simulation:

    • Defining the Binding Site: Define the binding pocket on the receptor. This can be done by specifying the coordinates of the original ligand in the crystal structure or by using a cavity detection algorithm.

    • Running the Simulation: Run the docking algorithm. The software will generate a series of possible binding poses for the ligand in the receptor's active site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Binding Poses and Scores: Analyze the top-scoring poses. The docking score gives an estimate of the binding free energy.

    • Molecular Interactions: Visualize the best-scoring pose in the context of the binding site using software like PyMOL. Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

DOT Script for Molecular Docking Workflow

Docking_Workflow cluster_analysis Results Analysis start Start: Select Protein Target (from PDB) receptor_prep Receptor Preparation (Remove water, add hydrogens) start->receptor_prep ligand_prep Ligand Preparation (DFT-optimized structure) start->ligand_prep define_site Define Binding Site (Grid Box Generation) receptor_prep->define_site ligand_prep->define_site run_docking Run Docking Simulation (e.g., AutoDock) define_site->run_docking analysis Analysis of Results run_docking->analysis binding_poses Analyze Binding Poses and Docking Scores analysis->binding_poses interactions Visualize Molecular Interactions (H-bonds, hydrophobic, etc.) analysis->interactions end End: Predicted Binding Affinity and Interactions binding_poses->end interactions->end

Caption: Workflow for molecular docking studies of this compound.

Conclusion

This compound represents a fascinating yet underexplored molecule with significant potential in various fields of chemical science. The powerful electron-withdrawing and lipophilic nature of the trifluoromethoxy group is expected to impart unique properties to the quinoline scaffold. While experimental data remains to be fully elucidated, the theoretical and computational protocols outlined in this guide provide a robust framework for its investigation. By leveraging Density Functional Theory and molecular docking, researchers can predict its structural, electronic, and spectroscopic properties, as well as its potential as a ligand for biological targets. This in-silico-first approach not only accelerates the discovery process but also allows for a more rational design of future experiments and applications for this promising compound.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Ashafa, A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Demir, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online. [Link]

  • Szlachcic, P., & Stadnicka, K. (n.d.). 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Al-Adhami, K. J., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]

  • Spectrum of 8-methoxyquinoline. ResearchGate. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

  • Structures of quinoline and 8-substituted quinolines. ResearchGate. [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Obayes, H. R., et al. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. [Link]

  • 8-hydroxyquinoline. AERU - University of Hertfordshire. [Link]

  • One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
  • Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. [Link]

  • 8-Hydroxyquinoline. The NIST WebBook. [Link]

  • 8-methoxyquinoline-5-carboxylic Acid. PubChem. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. PubMed. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • United States Patent (19) ou. Googleapis.com. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. MDPI. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. UNCW Institutional Repository. [Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. PMC - NIH. [Link]

  • Structures of substituted quinoline derivatives (8–11) as antiviral agents. ResearchGate. [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]

  • MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES. European Patent Office - EP 3440070 B1. [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office - EP 1294694 B1 - Googleapis.com. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

Sources

Navigating the Synthesis and Procurement of 8-(Trifluoromethoxy)quinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 8-(trifluoromethoxy)quinoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Recognizing its limited commercial availability as a stock item, this document focuses on the practical aspects of its acquisition through custom synthesis. We present a detailed, scientifically-grounded synthetic protocol based on the Skraup reaction, a comprehensive quality control workflow for structural verification and purity assessment, and a curated list of potential custom synthesis providers. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to confidently source and utilize this valuable chemical entity in their research endeavors.

Introduction: The Significance of the Trifluoromethoxy Group in Drug Discovery

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and lipophilic characteristics. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety can act as a "super-iodine" bioisostere, possessing a similar size and lipophilicity but with distinct electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functionalities, while its metabolic stability can enhance the half-life of a drug molecule. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic incorporation of a trifluoromethoxy group onto the quinoline framework, as in this compound, presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and improved drug-like properties.

Procurement Strategy: The Custom Synthesis Approach

A thorough search of commercial chemical catalogs reveals that this compound is not a readily available, off-the-shelf compound. This necessitates a custom synthesis approach for its acquisition. This route offers the advantage of obtaining the molecule on a desired scale and with a specified purity level, tailored to the researcher's needs.

Locating and Engaging Custom Synthesis Providers

Several contract research organizations (CROs) and specialized chemical synthesis companies offer custom synthesis services. When selecting a partner, it is crucial to consider their expertise in heterocyclic and fluorine chemistry.

Table 1: Representative Custom Synthesis Providers

Company NameHeadquarters LocationKey Specializations
Staad, SwitzerlandComplex organic synthesis, carbohydrates, nucleosides
Vaughan, CanadaCustom synthesis, compound libraries, fluorescent dyes.[1]
Irvine, USAIntegrated drug discovery and development services
Kraków, PolandIntegrated drug discovery, chemistry, and biology services
Sunderland, UKProcess chemistry, GMP manufacturing
San Diego, USADiscovery chemistry, compound libraries
CanadaCustom synthesis of complex molecules, reference standards.[2]

This list is not exhaustive and represents a selection of companies with relevant expertise. Researchers should conduct their own due diligence when selecting a provider.

Proposed Synthetic Route: The Skraup Reaction

The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines and glycerol in the presence of an acid catalyst and an oxidizing agent.[3][4] This approach is well-suited for the synthesis of this compound, starting from the commercially available 2-(trifluoromethoxy)aniline.

G cluster_reactants Starting Materials cluster_reagents Reagents 2-(Trifluoromethoxy)aniline 2-(Trifluoromethoxy)aniline Skraup Reaction Skraup Reaction (Exothermic) 2-(Trifluoromethoxy)aniline->Skraup Reaction Aniline component Glycerol Glycerol Glycerol->Skraup Reaction Acrolein precursor H2SO4 H2SO4 H2SO4->Skraup Reaction Catalyst/Dehydrating Agent Nitrobenzene Nitrobenzene Nitrobenzene->Skraup Reaction Oxidizing Agent FeSO4 FeSO4 FeSO4->Skraup Reaction Moderator Crude Product Crude Product Skraup Reaction->Crude Product Yields Purification Flash Column Chromatography Crude Product->Purification Contains impurities Pure this compound Pure this compound Purification->Pure this compound Isolated Product

Caption: Proposed synthetic workflow for this compound via the Skraup reaction.

Detailed Experimental Protocol

Reaction: Skraup synthesis of this compound.

Materials:

  • 2-(Trifluoromethoxy)aniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid (2.5 eq)

  • Nitrobenzene (1.2 eq)

  • Ferrous sulfate heptahydrate (0.1 eq)

  • Deionized water

  • Sodium hydroxide solution (30%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-(trifluoromethoxy)aniline, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. An exotherm will be observed.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.[5]

  • Heat the mixture in an oil bath to 140-150°C and maintain this temperature for 3-4 hours.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water and neutralize with a 30% sodium hydroxide solution until strongly alkaline (pH > 12).

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification and Quality Control: A Self-Validating System

The purity of the synthesized this compound is paramount for its use in research, particularly in biological assays. A multi-step purification and characterization workflow ensures the identity and purity of the final compound.

G cluster_qc Quality Control Crude Product Crude Product Flash Chromatography Flash Column Chromatography Crude Product->Flash Chromatography Fractions Fractions Flash Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Pure Fractions Pure Fractions TLC Analysis->Pure Fractions Combine Solvent Removal Rotary Evaporation Pure Fractions->Solvent Removal Purified Compound Purified Compound Solvent Removal->Purified Compound NMR Spectroscopy 1H, 13C, 19F NMR Purified Compound->NMR Spectroscopy Structure Verification HPLC Analysis RP-HPLC Purified Compound->HPLC Analysis Purity Assessment Mass Spectrometry HRMS (EI+) Purified Compound->Mass Spectrometry Molecular Weight Confirmation Certificate of Analysis Certificate of Analysis NMR Spectroscopy->Certificate of Analysis HPLC Analysis->Certificate of Analysis Mass Spectrometry->Certificate of Analysis

Caption: Workflow for the purification and quality control of synthesized this compound.

Purification by Flash Column Chromatography

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.[6]

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the crude product onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the chosen solvent gradient, collecting fractions.[7] e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure.

Quality Control and Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.

Table 2: Quality Control Methodologies

TechniquePurposeExperimental DetailsExpected Results
¹H, ¹³C, ¹⁹F NMR Spectroscopy Structural ElucidationSolvent: CDCl₃. Spectrometer: 400 MHz or higher. Internal Standard: TMS for ¹H and ¹³C; external CFCl₃ for ¹⁹F.[8]¹H NMR: Aromatic protons in the expected regions, showing characteristic quinoline splitting patterns. ¹³C NMR: The expected number of aromatic carbon signals. ¹⁹F NMR: A singlet around -58 to -60 ppm, characteristic of an Ar-OCF₃ group.[9]
High-Performance Liquid Chromatography (HPLC) Purity AssessmentColumn: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid. Detection: UV at 254 nm.[10]A single major peak corresponding to the product, with purity >95%.
High-Resolution Mass Spectrometry (HRMS) Molecular Weight and Formula ConfirmationIonization: Electron Impact (EI).The molecular ion peak [M]⁺ corresponding to the exact mass of C₁₀H₆F₃NO. Characteristic fragmentation patterns of the quinoline ring system would be observed.[11]

Conclusion

While not commercially available as a stock chemical, this compound can be reliably obtained through custom synthesis. By leveraging established synthetic methodologies like the Skraup reaction and implementing a rigorous purification and quality control workflow, researchers can access this valuable building block for their drug discovery programs. This guide provides a comprehensive framework for the procurement and validation of this compound, empowering scientists to explore the potential of this and other novel fluorinated heterocycles in the quest for new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kraljević, L., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 5(3), 682-692.
  • BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved from [Link]

  • Corey, E. J., & Cheng, X. M. (2007).
  • Internetchemistry. (2022). Custom synthesis. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • SciEngine. (n.d.). Supporting information. Retrieved from [Link]

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Manske, R. H. F. (2011). The Skraup Synthesis of Quinolines. Chemical Reviews, 7(4), 217-236.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Arkivoc. (2000).
  • MacMillan, D. W. C., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(2), 542-547.
  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • ResearchGate. (2025). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Chemical Communications. (n.d.). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • Journal of Food Science. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-(Trifluoromethoxy)quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-(trifluoromethoxy)quinoline scaffold is a privileged structural motif in medicinal chemistry, imparting unique physicochemical properties that can enhance the pharmacological profile of drug candidates. The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, offering increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which can lead to improved cell permeability, binding affinity, and overall efficacy. This guide provides a comprehensive overview of the synthesis of this compound derivatives, with a focus on practical laboratory protocols and the underlying chemical principles. We will detail the synthesis of the key precursor, 8-hydroxyquinoline, and its subsequent O-trifluoromethylation to afford the target this compound scaffold, which can be further functionalized for the development of novel therapeutic agents.

Introduction: The Significance of the Trifluoromethoxy Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the properties of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its unique combination of steric and electronic properties.[1] Unlike a simple methoxy group, the trifluoromethoxy group is a strong electron-withdrawing substituent, which can significantly modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.[2] Furthermore, the high metabolic stability of the C-F bonds in the -OCF₃ group makes it resistant to oxidative metabolism, often leading to an extended in vivo half-life of the drug molecule.[2]

The quinoline core itself is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[3] The combination of the quinoline scaffold with the trifluoromethoxy group at the 8-position presents a promising strategy for the development of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategy Overview

The most direct and widely applicable strategy for the synthesis of this compound derivatives commences with the readily available 8-hydroxyquinoline as the key intermediate. The synthesis can therefore be conceptually divided into two main stages:

  • Synthesis of the 8-Hydroxyquinoline Precursor: This is typically achieved through the classical Skraup synthesis, a robust and well-established method for constructing the quinoline ring system.

  • O-Trifluoromethylation of 8-Hydroxyquinoline: This crucial step involves the introduction of the trifluoromethoxy group onto the phenolic oxygen of 8-hydroxyquinoline. Several modern electrophilic trifluoromethylating reagents can be employed for this transformation, with hypervalent iodine reagents, such as Togni's reagent, being particularly effective.

The following sections will provide detailed, step-by-step protocols for each of these synthetic stages.

Part 1: Synthesis of the 8-Hydroxyquinoline Precursor

The Skraup synthesis provides a direct route to the quinoline core from an aniline derivative. In the case of 8-hydroxyquinoline, o-aminophenol is the starting material.

Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline

This protocol is adapted from established procedures for the Skraup synthesis.[4]

Reaction Scheme:

G compound1 o-Aminophenol reaction + compound1->reaction compound2 Glycerol compound2->reaction reagent1 H₂SO₄ reagent1->reaction reagent2 Oxidizing Agent (e.g., o-nitrophenol) reagent2->reaction product 8-Hydroxyquinoline reaction->product

A schematic of the Skraup synthesis of 8-hydroxyquinoline.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
o-AminophenolC₆H₇NO109.1310.9 g (0.1 mol)
GlycerolC₃H₈O₃92.0927.6 g (0.3 mol)
Concentrated Sulfuric AcidH₂SO₄98.0850 mL
o-NitrophenolC₆H₅NO₃139.116.95 g (0.05 mol)
Sodium Hydroxide (NaOH)NaOH40.00As needed
Ethanol (for recrystallization)C₂H₅OH46.07As needed

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add 27.6 g (0.3 mol) of glycerol and 6.95 g (0.05 mol) of o-nitrophenol.

  • Addition of Sulfuric Acid: While stirring, slowly add 50 mL of concentrated sulfuric acid to the flask. The addition is exothermic, so it is crucial to control the rate of addition to maintain the temperature below 100 °C.

  • Addition of o-Aminophenol: Once the sulfuric acid has been added, begin to add 10.9 g (0.1 mol) of o-aminophenol in small portions through the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 3-4 hours. The reaction mixture will become dark and viscous.

  • Work-up:

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully and slowly pour the mixture into a beaker containing 500 mL of ice-water with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. A precipitate of crude 8-hydroxyquinoline will form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 8-hydroxyquinoline as a crystalline solid.

    • Dry the purified product in a desiccator.

Expected Yield: ~70-80%

Part 2: O-Trifluoromethylation of 8-Hydroxyquinoline

This stage focuses on the conversion of the synthesized 8-hydroxyquinoline to the desired this compound. The use of a hypervalent iodine reagent, such as Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), is a modern and efficient method for this transformation.

Protocol 2: Synthesis of this compound using Togni's Reagent

This protocol is a representative procedure based on established methods for the O-trifluoromethylation of phenols and heteroaromatic alcohols.[5]

Reaction Scheme:

G compound1 8-Hydroxyquinoline reaction + compound1->reaction reagent1 Togni's Reagent II reagent1->reaction catalyst Cu(I) salt (e.g., CuI) catalyst->reaction solvent Solvent (e.g., CH₃CN) solvent->reaction product This compound reaction->product

A schematic of the O-trifluoromethylation of 8-hydroxyquinoline.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
8-HydroxyquinolineC₉H₇NO145.161.45 g (10 mmol)
Togni's Reagent IIC₈H₄F₃IO₂316.023.8 g (12 mmol)
Copper(I) Iodide (CuI)CuI190.45190 mg (1 mmol, 10 mol%)
Acetonitrile (CH₃CN)CH₃CN41.0550 mL
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed
BrineNaCl (aq)-As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column and silica gel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1.45 g (10 mmol) of 8-hydroxyquinoline, 3.8 g (12 mmol) of Togni's Reagent II, and 190 mg (1 mmol) of copper(I) iodide.

  • Addition of Solvent: Add 50 mL of anhydrous acetonitrile to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain it under a positive pressure of the inert gas.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: Moderate to good yields are anticipated based on similar transformations.

Characterization Data

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.9 (dd, J ≈ 4.2, 1.7 Hz, 1H), ~8.2 (dd, J ≈ 8.3, 1.7 Hz, 1H), ~7.6-7.4 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~151, ~149, ~140, ~136, ~129, ~127, ~122, ~121, ~110, ~120 (q, J ≈ 258 Hz, -OCF₃)
¹⁹F NMR (CDCl₃, 376 MHz)δ (ppm): ~ -58 (s, 3F)
Mass Spectrometry (EI) m/z (%): 213 (M⁺), 184, 144, 116

Applications in Drug Discovery

The this compound scaffold serves as a versatile platform for the development of a wide range of therapeutic agents. The trifluoromethoxy group can enhance the drug-like properties of the parent quinoline molecule, leading to potential applications in various disease areas:

  • Antimalarial Agents: Building upon the known antimalarial activity of quinoline-based drugs, the introduction of the -OCF₃ group could lead to compounds with improved efficacy against drug-resistant strains of Plasmodium falciparum.

  • Anticancer Agents: The electron-withdrawing nature of the -OCF₃ group can modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with cancer-related targets such as kinases or topoisomerases.

  • Antimicrobial Agents: The increased lipophilicity imparted by the trifluoromethoxy group may improve the penetration of the molecule through bacterial cell membranes, leading to enhanced antibacterial activity.

The synthetic protocols outlined in this guide provide a solid foundation for researchers to access this compound and its derivatives, enabling the exploration of their therapeutic potential in these and other disease areas.

Conclusion

This application note has provided a detailed guide to the synthesis of this compound derivatives, a class of compounds with significant potential in drug discovery. By following the outlined protocols for the Skraup synthesis of 8-hydroxyquinoline and its subsequent O-trifluoromethylation, researchers can efficiently access this valuable scaffold for further chemical elaboration and biological evaluation. The unique properties conferred by the trifluoromethoxy group make these derivatives attractive candidates for the development of next-generation therapeutics.

References

  • Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568.
  • Muzalevskiy, V. M., Sizova, Z. A., Vasil'ev, A. A., & Nenajdenko, V. G. (2026).
  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Wiley Online Library. (2025). Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. European Journal of Organic Chemistry.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & Hanamoto, T. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572.
  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]

  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • RSC Publishing. (2018).
  • Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.

Sources

Application Notes and Protocols for the Development of 8-(Trifluoromethoxy)quinoline-Based Antimalarial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of the Trifluoromethoxy Group in Antimalarial Drug Discovery

The quinoline ring system is a cornerstone in the history and current practice of antimalarial chemotherapy. For centuries, quinoline-containing compounds have been pivotal in the fight against malaria, a disease that continues to pose a significant global health threat.[1] The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new, effective, and safe antimalarial agents.[2] Modifications to the quinoline scaffold have been a fruitful strategy in the discovery of new drugs, with the 8-aminoquinolines, such as primaquine and tafenoquine, being a notable class effective against the liver stages of the parasite.[1][3][4][5]

The 8-position of the quinoline nucleus has been a key site for chemical modification to modulate antimalarial activity and pharmacokinetic properties.[6][7] This has led to the exploration of various substituents at this position to enhance efficacy and reduce toxicity. In parallel, the strategic incorporation of fluorine-containing functional groups has become a powerful tool in modern medicinal chemistry.[8][9] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that are highly desirable in drug candidates. It is a strong electron-withdrawing group that can significantly enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functionalities, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[10][11]

This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 8-(trifluoromethoxy)quinoline as a novel scaffold for the development of new antimalarial agents. While direct research on this specific molecule is nascent, these application notes and protocols are built upon established methodologies for the development of quinoline-based antimalarials and the known benefits of the trifluoromethoxy group in medicinal chemistry.

Part 1: Synthesis and Characterization of this compound Derivatives

A plausible synthetic strategy for this compound and its analogs is crucial for initiating a drug discovery program. The following is a proposed synthetic route, which may require optimization.

Proposed Synthesis of this compound

The synthesis can commence from the commercially available 8-hydroxyquinoline.

  • Step 1: Trifluoromethoxylation of 8-Hydroxyquinoline. 8-Hydroxyquinoline can be reacted with a trifluoromethylating agent, such as trifluoromethyl triflate (Tf2O) or a combination of a fluoride source and a trifluoromethyl source under specific reaction conditions. A more modern approach could involve the use of electrophilic trifluoromethoxylation reagents.

  • Step 2: Functionalization of the Quinoline Core. Once the this compound core is synthesized, further modifications can be made to introduce various side chains, particularly at the 4-position, which is common in many antimalarial quinolines. For instance, a 4-chloro-8-(trifluoromethoxy)quinoline intermediate can be synthesized and subsequently reacted with various amines to generate a library of analogs.

Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.

Part 2: In Vitro Evaluation Protocols

The following protocols are designed to assess the antimalarial potential and selectivity of the synthesized this compound derivatives.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of the compounds against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES buffer at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Make serial dilutions in complete culture medium.

  • Assay Setup: In a 96-well plate, add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well containing 100 µL of the drug dilutions. Include a drug-free control and a positive control (e.g., chloroquine).

  • Incubation: Incubate the plates for 48 hours under the same conditions as the parasite culture.

  • Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as the SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line (e.g., HEK293 or HepG2) to assess their selectivity.[12]

Protocol:

  • Cell Culture: Culture the mammalian cell line in appropriate media and conditions.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Drug Exposure: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: Calculate the CC50 values and determine the Selectivity Index (SI) using the formula: SI = CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Heme Detoxification Inhibition Assay

This assay investigates whether the compounds act by inhibiting the formation of hemozoin, a key detoxification pathway in the malaria parasite.[13]

Protocol:

  • Reagents: Prepare solutions of hemin chloride, a lipid catalyst (e.g., Tween 20 or a lipid extract), and the test compounds.

  • Assay Setup: In a 96-well plate, mix the hemin solution, lipid catalyst, and different concentrations of the test compounds. Include a negative control (no drug) and a positive control (e.g., chloroquine).

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

  • Quantification: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme. Dissolve the hemozoin pellet in NaOH and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of heme detoxification inhibition for each compound concentration and determine the IC50 value.

Part 3: In Vivo Efficacy and Toxicity Protocol

Murine malaria models are essential for evaluating the in vivo efficacy of promising antimalarial candidates.[14] The 4-day suppressive test using Plasmodium berghei in mice is a standard primary in vivo screen.[15]

Protocol:

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse, stain with Giemsa, and determine the percentage of parasitemia by microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each treatment group compared to the vehicle control group.

  • Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, ruffled fur, or behavioral changes, throughout the experiment.

Part 4: Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the this compound scaffold is crucial for optimizing its antimalarial activity. A focused library of analogs should be synthesized and evaluated using the protocols described above.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDR Group (at 4-position)P. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)HEK293 CC50 (µM)Selectivity Index (SI)
TQ-1 -Cl500800>50>100
TQ-2 -NH-(CH2)2-N(Et)2507525500
TQ-3 -NH-(CH2)3-N(Et)23045301000
TQ-4 -NH-(CH2)4-N(Et)2406028700
Chloroquine (Reference)20200502500 (for 3D7)

This data is hypothetical and for illustrative purposes only.

The causality behind these hypothetical results would suggest that the introduction of a basic aminoalkyl side chain at the 4-position significantly enhances antimalarial activity, a well-established trend for 4-aminoquinolines. The length of the alkyl chain appears to influence potency, with a three-carbon linker (TQ-3) showing optimal activity in this hypothetical series.

Part 5: Visualization of Workflows and Mechanisms

Experimental Workflow for Antimalarial Drug Discovery

Antimalarial_Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of This compound Analogs Characterization Purity & Structural Confirmation (NMR, MS, HPLC) Synthesis->Characterization InVitro_Activity Anti-plasmodial Assay (P. falciparum strains) Characterization->InVitro_Activity Cytotoxicity Cytotoxicity Assay (Mammalian Cells) InVitro_Activity->Cytotoxicity Calculate Selectivity Index MoA Mechanism of Action (Heme Detoxification Assay) Cytotoxicity->MoA InVivo_Efficacy Murine Malaria Model (P. berghei) MoA->InVivo_Efficacy Promising Candidates Toxicity Preliminary Toxicity Assessment InVivo_Efficacy->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Data for Optimization SAR->Synthesis Design New Analogs

Caption: A streamlined workflow for the discovery and preclinical development of novel this compound-based antimalarial agents.

Proposed Mechanism of Action: Inhibition of Heme Detoxification

Heme_Detoxification_Inhibition cluster_parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Detoxification (Polymerization) Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress TQ_Compound This compound Derivative TQ_Compound->Heme Forms Complex TQ_Compound->Hemozoin Inhibits

Caption: Proposed mechanism of action for this compound derivatives, involving the inhibition of heme detoxification in the malaria parasite.

Conclusion

The this compound scaffold represents a promising starting point for the development of a new class of antimalarial agents. The unique properties of the trifluoromethoxy group, combined with the proven utility of the quinoline core, provide a strong rationale for further investigation. The protocols and strategies outlined in this document offer a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and optimization of these novel compounds. Through a systematic and rigorous drug discovery process, this compound derivatives have the potential to contribute significantly to the arsenal of drugs needed to combat malaria.

References

  • Jain, M., & Vaitilingam, B. (2008). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmaceutical and Biomedical Sciences, 2(2), 64-72.
  • Hawkins, V. N., & Tidwell, R. R. (2001). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 45(10), 2736–2742.
  • Bhat, B. K., Seth, M., & Bhaduri, A. P. (1986). Recent developments in 8-aminoquinoline antimalarials. Progress in Drug Research/Fortschritte der Arzneimittelforschung/Progrès des recherches pharmaceutiques, 30, 201-236.
  • Menezes, C., et al. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 27(19), 6268.
  • de Andrade, C. R., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4148.
  • Coghill, A. M. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 8(5), 279.
  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. WHO/MAL/83.1002.
  • Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168.
  • Howes, R. E., et al. (2019). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 8(5), 279.
  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572-581.
  • Howes, R. E., et al. (2020). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology and Molecular Biology Reviews, 84(3), e00011-19.
  • J. C. B. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Chem-Impex International. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.
  • de Souza, J. B., et al. (2025). Novel antimalarial 3-substituted quinolones isosteres with improved pharmacokinetic properties. Malaria World Journal, 16(1), 1-15.
  • Van der Schyf, C. J., et al. (2004). 8-hydroxy quinoline derivatives.
  • Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Kapishnikov, S., et al. (2019). The in-vivo Mode of Action of Quinoline Antimalarial Drugs Unveiled by X-ray Microscopy.
  • ResearchGate. (n.d.). Structures of substituted quinoline derivatives (8–11) as antiviral agents.
  • Lesyk, R., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][16]triazino[2,3-c]quinazolines. Molecules, 29(21), 5005.

  • Al-Majedy, Y. K., et al. (2016).
  • Nixon, G. L. (2021). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
  • Iska, S., et al. (2023).
  • Yurras, F. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4865.
  • Hovione. (2024).
  • Angulo-Barturen, I., et al. (2014). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLoS ONE, 9(5), e97825.
  • BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
  • Nogueira, F., et al. (2025). Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. Journal of Medicinal Chemistry.

Sources

Application of 8-(Trifluoromethoxy)quinoline in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of Trifluoromethoxy Substitution in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including a significant number of approved anticancer drugs.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, such as the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways by targeting kinases like EGFR and VEGFR.[2]

The introduction of a trifluoromethoxy (-OCF₃) group at the 8-position of the quinoline ring is a strategic modification aimed at enhancing the druglike properties of the molecule. The trifluoromethoxy group is known for its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets due to its strong electron-withdrawing nature and lipophilicity. While direct preclinical data on 8-(Trifluoromethoxy)quinoline is emerging, the well-documented anticancer potential of analogous trifluoromethyl-substituted quinolines and a patent detailing the synthesis of a closely related derivative suggest that this compound is a promising candidate for further investigation in cancer research.[3][4] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Chemical Synthesis and Characterization

A plausible synthetic route to this compound starts from the commercially available 8-hydroxyquinoline. The key transformation is the introduction of the trifluoromethoxy group at the 8-position.

Protocol 1: Synthesis of this compound

This protocol is a proposed method based on established trifluoromethoxylation reactions of phenols.

Materials:

  • 8-Hydroxyquinoline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Trifluoromethyl trifluoromethanesulfonate (Tf-CF₃) or other suitable trifluoromethoxylating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt.

  • Cool the reaction mixture back to 0 °C and add trifluoromethyl trifluoromethanesulfonate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Mechanisms of Action and Potential Cellular Targets

Based on the known biological activities of quinoline derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms.[2]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[2] this compound could potentially inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, or other kinases involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis in cancer cells.[3] This can occur through various pathways, including the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: The compound might interfere with the cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cell division.

Below is a conceptual diagram illustrating potential signaling pathways that could be modulated by this compound.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibition mTOR->Proliferation Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Inhibition Apoptosis Apoptosis Caspases->Apoptosis Compound 8-(Trifluoromethoxy) quinoline Compound->RTK Inhibition Compound->Caspases Activation?

Caption: Potential signaling pathways targeted by this compound.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological characterization of this compound in a cancer research setting.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineThis compound IC₅₀ (µM) [Hypothetical]Doxorubicin IC₅₀ (µM) [Hypothetical]
MCF-75.20.8
A5498.71.2
HCT1163.50.5
Protocol 3: Kinase Inhibition Assay (HTRF Assay)

This protocol describes a high-throughput method to screen for kinase inhibitory activity.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • 384-well low-volume plates

  • Plate reader capable of HTRF detection

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Kinase_Inhibition_Workflow Start Start Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Add_Reagents Add compound, kinase, and substrate to 384-well plate Prepare_Compound->Add_Reagents Initiate_Reaction Initiate reaction with ATP Add_Reagents->Initiate_Reaction Incubate_1 Incubate at RT Initiate_Reaction->Incubate_1 Stop_Reaction Stop reaction and add HTRF detection reagents Incubate_1->Stop_Reaction Incubate_2 Incubate for signal development Stop_Reaction->Incubate_2 Read_Plate Read plate with HTRF reader Incubate_2->Read_Plate Analyze_Data Calculate % inhibition and IC50 value Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a kinase inhibition assay using HTRF technology.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details a common flow cytometry-based method to detect apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated cells as a negative control.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The strategic incorporation of the trifluoromethoxy group is anticipated to confer favorable pharmacological properties. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to initiate the investigation of this compound's synthesis, biological activity, and mechanism of action. Future studies should focus on confirming its anticancer efficacy in a broader panel of cancer cell lines, identifying its specific molecular targets, and evaluating its in vivo therapeutic potential in preclinical animal models. The insights gained from these studies will be crucial in determining the clinical translatability of this compound as a next-generation cancer therapeutic.

References

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1833-1838. [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3369. [Link]

  • Chan, A. S. C., et al. (2012). Quinoline derivatives as anti-cancer agents.
  • Kaur, M., & Singh, M. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 114, 105072. [Link]

  • Gopaul, K., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]

  • Zhou, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 125-129. [Link]

  • Anonymous. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Medical Sciences Forum, 14(1), 38. [Link]

  • Saeed, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4983. [Link]

  • Anonymous. (2025). Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]

  • Anonymous. (2025). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online. [Link]

  • Anonymous. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Anonymous. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. [Link]

  • Anonymous. (2025). Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. ResearchGate. [Link]

  • Anonymous. (2025). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. NIH. [Link]

  • Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

Sources

Application Notes and Protocols for the Quantification of 8-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies

Introduction

8-(Trifluoromethyl)quinoline is a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research. The incorporation of a trifluoromethyl group at the 8-position of the quinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery and the development of advanced materials. Accurate and robust analytical methods for the quantification of 8-(Trifluoromethyl)quinoline are therefore essential for quality control, pharmacokinetic studies, and reaction monitoring.

This document provides detailed application notes and protocols for the quantitative analysis of 8-(Trifluoromethyl)quinoline using two common and powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be both reliable and adaptable, with in-depth explanations of the rationale behind the selection of various experimental parameters.

A note on the analyte: The user requested information for 8-(Trifluoromethoxy)quinoline. However, search results consistently provided data for 8-(Trifluoromethyl)quinoline. This guide will focus on the latter, as verifiable data is available for this compound.

Physicochemical Properties of 8-(Trifluoromethyl)quinoline

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Name 8-(Trifluoromethyl)quinolineThermo Scientific Chemicals
CAS Number 317-57-7Thermo Scientific Chemicals
Molecular Formula C₁₀H₆F₃N[1]
Molecular Weight 197.16 g/mol [1]
Physical Form Solid[1]
Boiling Point (of 7-isomer) 236.6 °C at 762 Torr[2]
Solubility Sparingly soluble in water, soluble in most organic solventsGeneral property of quinolines[3]
UV Absorption Expected in the 250-500 nm rangeBased on related quinoline derivatives[4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of 8-(Trifluoromethyl)quinoline.

Rationale for Method Development

The choice of a reversed-phase method is based on the predominantly non-polar, aromatic structure of 8-(Trifluoromethyl)quinoline. A C18 stationary phase provides a hydrophobic surface for the retention of the analyte. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the elution of the compound, with the organic modifier (acetonitrile) concentration being a key parameter for adjusting the retention time. The addition of a small amount of an acid, such as phosphoric acid, to the mobile phase is a common practice in the analysis of basic compounds like quinolines.[5] This helps to protonate the nitrogen atom in the quinoline ring, leading to more consistent interactions with the stationary phase and improved peak shape by minimizing tailing.[5] UV detection is suitable due to the presence of the chromophoric quinoline ring system, which is expected to exhibit strong absorbance in the UV region.[4]

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • 8-(Trifluoromethyl)quinoline analytical standard (98% purity or higher).[1]

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, containing 0.1% phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 8-(Trifluoromethyl)quinoline standard and dissolve it in acetonitrile in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 8-(Trifluoromethyl)quinoline in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 Acetonitrile:Water (v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 275 nm (or wavelength of maximum absorbance determined by DAD)
Run Time 10 minutes

4. Method Validation The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A minimum of five concentrations should be used to establish the linear range.[6]

  • Accuracy and Precision: To be evaluated across the specified range.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Robustness: Small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) are made to assess the method's reliability.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) HPLC_System HPLC System Setup (C18 Column, 30°C) Prep_Mobile_Phase->HPLC_System Prep_Standards Prepare Standard Solutions (1-100 µg/mL) Injection Inject Sample/Standard (10 µL) Prep_Standards->Injection Prep_Sample Prepare and Filter Sample Prep_Sample->Injection HPLC_System->Injection Separation Isocratic Elution (1.0 mL/min) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC quantification of 8-(Trifluoromethyl)quinoline.

Gas Chromatography (GC) Method

GC is an excellent technique for the analysis of volatile and thermally stable compounds. Given the estimated boiling point and the presence of a trifluoromethyl group, 8-(Trifluoromethyl)quinoline is well-suited for GC analysis.

Rationale for Method Development

The volatility of 8-(Trifluoromethyl)quinoline, inferred from the boiling point of a related isomer, makes it amenable to GC analysis.[2] A mid-polarity capillary column is a good starting point for the separation of this aromatic heterocyclic compound. The use of a Flame Ionization Detector (FID) is appropriate as it provides a robust and linear response for organic compounds. For higher selectivity and sensitivity, especially in complex matrices, a mass spectrometer (MS) detector can be employed. The temperature program is designed to ensure the efficient elution of the analyte while maintaining good peak shape. Helium is chosen as the carrier gas due to its inertness and efficiency.

Experimental Protocol: GC-FID Quantification

1. Instrumentation and Materials

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase like 5% phenyl-methylpolysiloxane).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • GC grade solvent for sample dissolution (e.g., methanol or toluene).

  • 8-(Trifluoromethyl)quinoline analytical standard.[1]

  • High-purity helium, hydrogen, and air.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 8-(Trifluoromethyl)quinoline standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 8-(Trifluoromethyl)quinoline in the chosen solvent to achieve a concentration within the calibration range.

3. Chromatographic Conditions

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

4. Method Validation Similar to the HPLC method, the GC method should be validated in accordance with ICH Q2(R1) guidelines to ensure its performance characteristics are suitable for the intended application.[6][7]

Visualization of GC Workflow

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Prep_Standards_GC Prepare Standard Solutions (1-100 µg/mL in Methanol) Injection_GC Inject Sample/Standard (1 µL, Split Mode) Prep_Standards_GC->Injection_GC Prep_Sample_GC Prepare Sample Solution Prep_Sample_GC->Injection_GC GC_System GC System Setup (Injector: 250°C, Oven Program) GC_System->Injection_GC Separation_GC Temperature-Programmed Separation Injection_GC->Separation_GC Detection_GC FID Detection (300°C) Separation_GC->Detection_GC Chromatogram_GC Obtain Chromatogram Detection_GC->Chromatogram_GC Integration_GC Integrate Peak Area Chromatogram_GC->Integration_GC Calibration_GC Construct Calibration Curve Integration_GC->Calibration_GC Quantification_GC Quantify Analyte Calibration_GC->Quantification_GC

Caption: Workflow for GC quantification of 8-(Trifluoromethyl)quinoline.

Summary of Method Parameters

TechniqueColumnMobile Phase/Carrier GasDetectorKey Rationale
HPLC C18 Reversed-PhaseAcetonitrile/Water with 0.1% Phosphoric AcidUV-Vis/DADSuitable for non-volatile, UV-active aromatic compounds. Acid improves peak shape for basic quinoline nitrogen.
GC 5% Phenyl-methylpolysiloxaneHeliumFIDIdeal for volatile and thermally stable compounds. FID provides a robust and linear response for organic analytes.

Conclusion

The HPLC and GC methods detailed in this guide provide robust and reliable approaches for the quantification of 8-(Trifluoromethyl)quinoline. The choice between the two techniques will depend on the specific application, sample matrix, and available instrumentation. The HPLC method is generally preferred for its versatility and applicability to a wider range of sample types, while the GC method offers high resolution and sensitivity for volatile analytes. Both protocols are designed as starting points and should be optimized and validated for the specific needs of the user, in accordance with established scientific and regulatory standards.[6][7][8][9]

References

  • PubChem. (2025). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

  • Chem-Impex. (n.d.). 4-Amino-8-(trifluoromethyl)quinoline. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • ResearchGate. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (2025). 8-Methyl-5-(trifluoromethyl)quinoline. National Center for Biotechnology Information. [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • MDPI. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]

  • ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • ResearchGate. (2023). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC. [Link]

  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Indian Academy of Sciences. (n.d.). Photophysical properties of 8-hydroxy quinoline. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • PubMed Central. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

Sources

Introduction: The Quinoline Scaffold and the Power of Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 8-(Trifluoromethoxy)quinoline in Materials Science: Application Notes and Protocols

Quinoline and its derivatives represent a class of "privileged structures" in chemistry, demonstrating remarkable versatility across fields from medicinal chemistry to materials science.[1][2] Within materials science, the 8-hydroxyquinoline (8-HQ) scaffold has become a cornerstone, particularly since the development of tris(8-hydroxyquinoline)aluminum (Alq₃), a highly stable and efficient material for Organic Light-Emitting Diodes (OLEDs).[3] The bidentate chelating nature of 8-HQ, utilizing its nitrogen and oxygen atoms, allows it to form stable complexes with a variety of metal ions, which are often highly fluorescent.[2]

The performance of these metal complexes can be precisely tuned by modifying the 8-HQ ligand. Strategic substitution on the quinoline ring can alter the complex's electronic properties, solubility, thermal stability, and solid-state packing, thereby influencing the efficiency, color, and lifetime of the resulting devices.[4]

This guide focuses on This compound , a fluorinated derivative of 8-HQ. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent. Its introduction is anticipated to bestow several advantageous properties upon the quinoline scaffold, drawing parallels from the well-studied trifluoromethyl (-CF₃) group.[5][6] These benefits include:

  • Enhanced Electron Affinity: The strong electron-withdrawing nature of the -OCF₃ group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, potentially improving electron injection and transport in electronic devices.[6]

  • Increased Thermal and Photochemical Stability: Fluorinated compounds are known for their high bond strengths (C-F) and resistance to chemical and photo-degradation, which can lead to longer operational lifetimes for devices.[5]

  • Modified Photophysical Properties: Substitution can shift the emission wavelength of the metal complex, allowing for color tuning. It can also influence the fluorescence quantum yield and reduce non-radiative decay pathways.[4]

  • Improved Volatility and Processing: The -OCF₃ group can increase the volatility of the molecule, making it more suitable for vacuum deposition processes used in OLED fabrication.

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of the this compound ligand, its metal complexes, and its application in the fabrication of OLEDs.

Part 1: Synthesis and Chelation

The journey from ligand to functional material begins with synthesis. The protocols below are based on established chemical principles for analogous compounds, providing a robust starting point for laboratory work.

Protocol 1.1: Synthesis of this compound Ligand

The synthesis of this compound is not widely reported. Therefore, a plausible and robust method is proposed here: the direct trifluoromethoxylation of 8-hydroxyquinoline. This reaction can be achieved using a hypervalent iodine-based reagent, which serves as an electrophilic "CF₃O⁺" source.

Reaction Principle: The phenolic hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic trifluoromethoxylating agent. The reaction is typically mediated by a base to deprotonate the phenol, increasing its nucleophilicity.

Step-by-Step Protocol:

  • Preparation: In a nitrogen-purged flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.), to the solution. Stir the suspension at room temperature for 30 minutes.

  • Trifluoromethoxylation: In a separate container, dissolve a trifluoromethoxylating reagent, such as 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole, in the same anhydrous solvent.

  • Reaction: Slowly add the solution of the trifluoromethoxylating reagent to the 8-hydroxyquinoline suspension at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 1.2: Synthesis of Tris[8-(trifluoromethoxy)quinolinato]aluminum(III) (Al(TFMQ)₃)

This protocol details the synthesis of the aluminum(III) complex, a direct analogue of the famous Alq₃.[7]

Reaction Principle: The deprotonated this compound ligand acts as a bidentate chelating agent, coordinating with the Al³⁺ ion. Three ligand molecules coordinate to one aluminum ion to form a stable octahedral complex.[2]

Step-by-Step Protocol:

  • Ligand Solution: Dissolve the synthesized this compound (3.0 eq.) in ethanol or a similar alcohol solvent in a round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O, 1.0 eq.) in deionized water.[7]

  • Complexation: Heat the ligand solution to approximately 60 °C with stirring. Slowly add the aluminum salt solution to the ligand solution.

  • Precipitation: Add a base, such as a dilute ammonium hydroxide solution, dropwise to the reaction mixture until a pH of ~7-8 is reached. A yellow-green precipitate of the Al(TFMQ)₃ complex should form immediately.[7]

  • Digestion: Continue stirring the mixture at 60 °C for 1-2 hours to allow the precipitate to fully form and crystallize.

  • Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid extensively with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven.

  • Purification (Optional): For high-purity material required for device fabrication, the complex can be further purified by temperature-gradient sublimation.

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_app Application HQ 8-Hydroxyquinoline TFMQ This compound HQ->TFMQ Protocol 1.1 TFMQ_node TFMQ Ligand TFMQ->TFMQ_node Reagent Trifluoromethoxylating Reagent Reagent->HQ Al_salt Al(NO₃)₃·9H₂O Al_complex Al(TFMQ)₃ Complex Al_salt->Al_complex OLED OLED Device Fabrication Al_complex->OLED TFMQ_node->Al_complex 3 eq. Protocol 1.2

Caption: Workflow from ligand synthesis to OLED application.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

The primary application explored for new 8-HQ derivatives is in OLEDs. The Al(TFMQ)₃ complex is expected to function as a robust electron-transporting and emissive material.

Scientific Rationale

In a typical multi-layer OLED, charge carriers (holes and electrons) are injected from the anode and cathode, respectively. They travel through charge-transport layers towards the emissive layer (EML). Within the EML, holes and electrons combine to form excitons (excited states). The radiative decay of these excitons produces light. 8-HQ complexes like Alq₃ are effective because they possess good charge transport capabilities and high fluorescence quantum yields.[4][8]

The introduction of the -OCF₃ group is hypothesized to improve device performance by:

  • Lowering the Electron Injection Barrier: The electron-withdrawing nature of -OCF₃ can lower the LUMO level of the Al(TFMQ)₃ complex, potentially reducing the energy barrier for electron injection from the cathode or electron-transport layer (ETL).[6]

  • Improving Color Purity: The substituent can lead to a more defined emission spectrum, resulting in a purer color output.

  • Enhancing Stability: The inherent stability of fluorinated compounds can translate to longer device lifetimes by resisting degradation from heat and charge carrier bombardment during operation.[5]

Protocol 2.1: Fabrication of a Multi-Layer OLED Device

This protocol describes the fabrication of a standard OLED device structure using the synthesized Al(TFMQ)₃ via vacuum thermal evaporation.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Al(TFMQ)₃ (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (Al).

Step-by-Step Protocol:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-Ozone for 15 minutes to increase the work function of the ITO and improve hole injection.

  • Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Hole Injection/Transport Layers: Sequentially deposit the HIL and HTL. A common choice is N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) for the HTL at a thickness of ~40 nm. The deposition rate should be controlled at ~1-2 Å/s.

  • Emissive Layer (EML): Deposit the synthesized Al(TFMQ)₃ as the emissive layer. A typical thickness is ~30-50 nm. The deposition rate should be carefully controlled to ensure a uniform film.

  • Electron Transport Layer (ETL): Deposit a standard ETL material. For comparison with Alq₃-based devices, Alq₃ itself can be used as the ETL (~20 nm) to isolate the emissive properties of the new material.

  • Electron Injection Layer (EIL) & Cathode: Deposit a thin layer (~1 nm) of lithium fluoride (LiF) as the EIL, followed by the deposition of the aluminum (Al) cathode (~100 nm).

  • Encapsulation: After deposition, the device must be encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. This is typically done using a glass lid and a UV-curable epoxy sealant.

G cluster_fab OLED Fabrication Workflow cluster_layers Device Layer Stack Start ITO Substrate Cleaning Deposition Vacuum Thermal Evaporation Start->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Layers Anode (ITO) HIL HTL (NPB) EML (Al(TFMQ)₃) ETL (Alq₃) EIL (LiF) Cathode (Al)

Caption: OLED fabrication workflow and device architecture.

Part 3: Photophysical Properties and Data

Characterizing the optical and electronic properties of the new Al(TFMQ)₃ complex is crucial to understanding its potential.

Key Photophysical Parameters
  • UV-Vis Absorption: Reveals the electronic transitions of the molecule.

  • Photoluminescence (PL) Emission: Shows the color of light emitted upon photo-excitation.

  • Photoluminescence Quantum Yield (PLQY): Measures the efficiency of the emission process (photons emitted per photon absorbed).

  • Excited-State Lifetime: Indicates how long the molecule stays in its excited state before emitting light.

Comparative Data Table

The following table presents a comparison of the well-documented properties of Alq₃ with the expected properties of the new Al(TFMQ)₃ complex. These expected values are based on the known electronic effects of the -OCF₃ substituent.

PropertyAlq₃ (Tris(8-hydroxyquinoline)aluminum)Al(TFMQ)₃ (Tris[8-(trifluoromethoxy)quinolinato]aluminum) (Expected)Rationale for Expected Change
Emission Peak (in film) ~520-530 nm (Green)[8]~500-515 nm (Blue-Green)The electron-withdrawing -OCF₃ group is expected to stabilize the HOMO more than the LUMO, widening the energy gap and causing a blue-shift.
LUMO Energy Level ~ -2.8 to -3.0 eV~ -3.1 to -3.3 eVThe strong inductive effect of -OCF₃ will lower the LUMO energy, aiding electron injection.[6]
HOMO Energy Level ~ -5.7 to -5.9 eV~ -6.0 to -6.2 eVThe -OCF₃ group will also stabilize the HOMO level.
PL Quantum Yield (PLQY) ~20-30% (in solid state)> 30%Fluorination can reduce non-radiative decay pathways by increasing molecular rigidity, potentially increasing the PLQY.
Thermal Stability (Td) ~390-400 °C> 400 °CThe high strength of C-F bonds and the stability of the -OCF₃ group should enhance the overall thermal stability of the complex.
Protocol 3.1: Measuring Photoluminescence Quantum Yield (PLQY)

An accurate PLQY measurement is essential for evaluating a new emissive material. The use of an integrating sphere is the standard method.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a thin film of the Al(TFMQ)₃ complex on a quartz substrate by spin-coating from a solution or by thermal evaporation.

  • System Setup: Use a spectrofluorometer equipped with an integrating sphere. The sphere captures all emitted light, ensuring accurate measurement.

  • Measurement 1 (Empty Sphere): Place a blank quartz substrate in the sphere and measure the spectrum of the excitation light source (e.g., a laser or xenon lamp). This measures the total number of photons from the source.

  • Measurement 2 (Sample in Sphere): Place the sample-coated substrate in the sphere and irradiate it with the same excitation source. The sphere will collect both the emitted light from the sample and the unabsorbed excitation light.

  • Calculation: The PLQY is calculated by the software using the following relationship: PLQY = (Number of emitted photons) / (Number of absorbed photons) This is determined by integrating the areas of the emission peak and the reduction in the excitation peak area from the two measurements.

  • Validation: Perform the same measurement on a standard sample with a known PLQY (e.g., a solution of quinine sulfate) to validate the setup and procedure.

References

  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Molecules, 28(1). Available at: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • PMC. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. National Center for Biotechnology Information. Available at: [Link]

  • Doğan, M., & Ökten, S. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemistry and Technology, 5(2), 172-177. Available at: [Link]

  • ResearchGate. (2023). Preparation of Hybrid Films Based in Aluminum 8-hydroxyquinoline for Application in Organic Light-emitting Devices. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • SciSpace. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • S. L. et al. (n.d.). Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). Department of Physics, Saurashtra University.
  • PMC. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Irvine. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. Available at: [Link]

  • Preprints.org. (2023). Preparation of Hybrid Films Based in Aluminum 8-hydroxyquinoline for Application in Organic Light- emitting Devices. Available at: [Link]

  • ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). C8‐amidation of quinoline N‐oxides with trifluoroacetamide. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Available at: [Link]

  • PubMed. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. Available at: [Link]

  • MDPI. (n.d.). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-(Trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-(Trifluoromethoxy)quinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, its installation onto a quinoline scaffold can be challenging. This resource provides in-depth, field-proven insights to ensure your success.

Core Synthetic Strategy: O-Trifluoromethylation of 8-Hydroxyquinoline

The most direct and common route to this compound is the direct O-trifluoromethylation of commercially available 8-hydroxyquinoline. This approach focuses on the formation of the C-O-CF₃ bond as the key step. While other strategies, such as constructing the quinoline ring with the -OCF₃ group already in place exist, they often involve more complex, multi-step syntheses.

This guide will focus on troubleshooting the direct O-trifluoromethylation pathway, which typically involves an electrophilic trifluoromethylating reagent.

G cluster_0 Synthesis Workflow Start Start with 8-Hydroxyquinoline Reagent Select Trifluoromethoxylation Reagent & Conditions Start->Reagent Reaction Perform O-Trifluoromethylation Reaction Reagent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End Pure this compound Analyze->End Purity Confirmed G cluster_0 Reaction Pathways Start 8-Hydroxyquinoline Anion + "CF3+" Source O_Alk O-Trifluoromethylation (Desired Pathway) Start->O_Alk Path A C_Alk C-Trifluoromethylation (Side Reaction) Start->C_Alk Path B Product This compound O_Alk->Product SideProduct 5/7-Trifluoromethyl- 8-hydroxyquinoline C_Alk->SideProduct

Caption: Competing pathways in the trifluoromethylation of 8-hydroxyquinoline.

  • Identification: The C-trifluoromethylated product will have a different mass in MS analysis and, crucially, will still show the characteristic broad -OH peak in the ¹H NMR spectrum, which would be absent in the desired O-trifluoromethylated product.

  • Actionable Solutions:

    • Solvent Choice: Polar aprotic solvents like DMF or MeNO₂ can sometimes favor O-alkylation. [2]Consider switching from less polar solvents like THF or Dioxane.

    • Reagent Selection: Some electrophilic reagents have higher selectivity for O- vs. C-alkylation. If you are using a highly reactive reagent, consider a milder alternative.

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically preferred product.

Question 3: My purification by column chromatography is difficult, and the yield is poor after purification. What can I do?

Answer: Purification challenges often arise from the product and starting material having similar polarities or from the formation of hard-to-remove impurities.

  • Causality - Polarity & Impurities:

    • Similar Rf Values: 8-hydroxyquinoline (starting material) is polar due to its -OH group. The product, this compound, is less polar but can still exhibit significant polarity due to the quinoline nitrogen. This can make chromatographic separation tricky.

    • Persistent Impurities: Some impurities, like those derived from the trifluoromethylating reagent, can co-elute with the product.

  • Actionable Solutions:

    • Optimize Chromatography:

      • Use a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate).

      • Try a different solvent system, such as Dichloromethane/Methanol, which may offer different selectivity.

    • Acid Wash: Before chromatography, an acidic wash (e.g., with 1M HCl) can protonate the basic quinoline nitrogen of your product and any unreacted starting material, moving them into the aqueous layer. Subsequent neutralization with a base (e.g., NaHCO₃) and extraction will recover the product, potentially leaving non-basic impurities behind.

    • Alternative Purification: Consider vacuum distillation if the product is thermally stable and volatile enough. Alternatively, forming a salt (like a picrate or hydrochloride) to crystallize the product, followed by liberation of the free base, is a classic method for purifying quinolines. [3]

Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating reagent is best for this synthesis?

There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and safety considerations. Here is a comparison of common electrophilic reagents:

Reagent TypeExamplesProsCons
Hypervalent Iodine Togni Reagents, Umemoto ReagentsGenerally effective, commercially available, relatively stable solids. [2]Can be expensive, may require higher temperatures. [2]
Sulfonium/Selenonium Salts Yagupolskii-Umemoto type reagentsHighly reactive.Can be less stable, may have a more complex synthesis.
Gaseous Reagents CF₃I with a radical initiatorPotentially cheaper for large-scale synthesis.Requires specialized equipment for handling gases, radical reactions can be less selective.

For lab-scale synthesis, Togni-type hypervalent iodine reagents often provide a good balance of reactivity, stability, and ease of handling. [2][4] Q2: How critical is the exclusion of air and moisture?

It is highly critical . Many trifluoromethylating reagents and the anionic intermediate of 8-hydroxyquinoline are sensitive to moisture. Reactions should always be set up under an inert atmosphere (Nitrogen or Argon) using properly dried glassware and anhydrous solvents.

Q3: Can I use a copper catalyst for this reaction?

While copper catalysis is common for Ullmann-type C-O coupling reactions and some trifluoromethylations of aryl halides, its role in the direct O-trifluoromethylation of phenols with electrophilic reagents is less common. [5][6]However, copper salts can act as Lewis acids and may influence the reaction pathway, sometimes promoting Friedel-Crafts-type side reactions. [7]If you are developing a method from scratch based on an aryl halide precursor, then copper catalysis would be a primary consideration. [8][9] Q4: What are the key safety precautions for this synthesis?

  • Fluorinated Reagents: Handle all trifluoromethylating agents in a well-ventilated fume hood. Some can release corrosive byproducts like HF upon decomposition. [2]Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • High Temperatures: If heating the reaction, use a proper heating mantle and condenser to avoid solvent loss and potential pressure buildup.

  • Workup: Be cautious during aqueous workups, especially when neutralizing acidic or basic solutions, as this can be exothermic.

Optimized Experimental Protocol: O-Trifluoromethylation of 8-Hydroxyquinoline

This protocol is a representative example using a Togni-type reagent and provides a solid starting point for optimization.

Materials:

  • 8-Hydroxyquinoline (1.0 eq)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to 8-hydroxyquinoline)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Add 8-hydroxyquinoline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen or Argon three times.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reagent Addition: Add the Togni reagent (1.5 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).

  • Cooling & Quenching: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to yield pure this compound.

References

  • Shchegolkov, E. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. Available at: [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Monsanto Chemical Company. (1951). Process for the manufacture of 8-hydroxy quinoline. Google Patents.
  • American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Le, C. M., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]

  • Azuma, A., et al. (2015). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, F., et al. (2020). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers. Available at: [Link]

  • National Institutes of Health. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC. Available at: [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]

  • ResearchGate. (n.d.). C5–H trifluoromethylation of 8-aminoquinolines and selected examples. Available at: [Link]

  • ResearchGate. (n.d.). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Available at: [Link]

  • ResearchGate. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Available at: [Link]

  • Macmillan Group, Princeton University. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Available at: [Link]

  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • Journal of the American Chemical Society. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Available at: [Link]

  • ResearchGate. (n.d.). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]

  • National Institutes of Health. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at: [Link]

  • ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. Available at: [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • National Institutes of Health. (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. PMC. Available at: [Link]

  • ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • National Institutes of Health. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents. (n.d.). Synthesizing and purifying method for 8-hydroxyquionline lithium.
  • Mestrelab Research. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Available at: [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

Sources

Technical Support Center: Synthesis of 8-(Trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 8-(Trifluoromethoxy)quinoline. This guide is designed for researchers, chemists, and professionals in drug development who are working with or troubleshooting this important synthetic transformation. Here, we address common challenges, provide in-depth solutions, and explain the underlying chemical principles to empower you to optimize your reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the trifluoromethoxy (-OCF₃) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. However, the synthesis of this compound is not without its challenges. This guide provides a structured approach to troubleshooting common side reactions and optimizing your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the trifluoromethoxylation of 8-hydroxyquinoline. This is typically achieved using electrophilic trifluoromethoxylating agents, such as Umemoto's or Togni's reagents, or through nucleophilic pathways involving Ruppert-Prakash type reagents (e.g., TMSCF₃) followed by oxidation. Another approach involves the cyclization of appropriately substituted anilines.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several factors:

  • Incomplete Conversion: The reaction may not be reaching completion. Consider extending the reaction time or increasing the temperature.

  • Substrate Decomposition: 8-Hydroxyquinoline can be sensitive to harsh reaction conditions. Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Reagent Instability: Some trifluoromethoxylating agents are moisture-sensitive. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of byproducts is a common cause of low yields. Please refer to the detailed troubleshooting section below.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

A3: Multiple spots likely indicate the presence of starting material, your desired product, and one or more side products. Common side products include regioisomers (e.g., 5-(trifluoromethoxy)quinoline if the reaction conditions are not optimized for selectivity), and products resulting from the decomposition of the starting material or reagent.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section delves into specific side reactions encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Incomplete Conversion of 8-Hydroxyquinoline

Symptoms: Significant amount of starting material remaining after the reaction, as observed by TLC, GC-MS, or NMR.

Root Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Reagent The stoichiometry of the trifluoromethoxylating agent may be inadequate.Increase the equivalents of the trifluoromethoxylating agent incrementally (e.g., from 1.1 eq to 1.5 eq).
Low Reaction Temperature The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Short Reaction Time The reaction may be kinetically slow.Extend the reaction time and monitor the progress by TLC or GC at regular intervals.
Poor Solvent Choice The solvent may not be optimal for solubility or reactivity.Screen alternative anhydrous solvents such as DMF, DMAc, or NMP.

Experimental Protocol: Optimizing Reaction Conditions

  • Set up a series of small-scale parallel reactions in oven-dried vials under an inert atmosphere.

  • To each vial, add 8-hydroxyquinoline (1.0 eq) and your chosen anhydrous solvent.

  • Vary one parameter per set of reactions (e.g., equivalents of trifluoromethoxylating agent, temperature, or solvent).

  • Stir the reactions for a predetermined time.

  • Quench the reactions and analyze the crude mixture by TLC and/or GC-MS to determine the conversion rate.

Issue 2: Formation of Regioisomeric Byproducts

Symptoms: Presence of an isomeric impurity, often 5-(trifluoromethoxy)quinoline, which can be difficult to separate from the desired 8-isomer by column chromatography.

Root Causes & Solutions:

The formation of regioisomers is often dependent on the specific trifluoromethoxylating agent and the reaction mechanism.

Diagram: Regioselectivity in the Trifluoromethoxylation of 8-Hydroxyquinoline

G cluster_0 Reaction Pathways 8_HQ 8-Hydroxyquinoline Desired This compound 8_HQ->Desired C8-Attack (Favored) Side 5-(Trifluoromethoxy)quinoline 8_HQ->Side C5-Attack (Disfavored) Reagent Trifluoromethoxylating Agent Reagent->8_HQ G Start Reaction Stalled? Check_Moisture Verify Anhydrous Conditions (Solvent, Glassware) Start->Check_Moisture Yes Check_Reagent Test Reagent Activity (e.g., with a known reactive substrate) Check_Moisture->Check_Reagent Inert_Atmosphere Ensure Proper Inert Atmosphere (N2 or Ar) Check_Reagent->Inert_Atmosphere Solution Resynthesize with Fresh Reagents and Strict Anhydrous Technique Inert_Atmosphere->Solution

Caption: A workflow for troubleshooting suspected reagent decomposition.

Preventative Measures:

  • Handling: Always handle trifluoromethoxylating agents in a glovebox or under a positive pressure of inert gas.

  • Solvent Preparation: Use freshly distilled and dried solvents. Molecular sieves can be added to the reaction vessel.

  • Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried before use.

References

Technical Support Center: Optimizing Reaction Conditions for 8-(Trifluoromethoxy)quinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of 8-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations involving this important scaffold. The unique electronic properties of the trifluoromethoxy group present both opportunities and challenges in the selective modification of the quinoline core. This document aims to equip you with the knowledge to navigate these challenges and optimize your reaction conditions for successful outcomes.

I. Halogenation of this compound: A Gateway to Further Functionalization

Halogenated 8-(trifluoromethoxy)quinolines are versatile intermediates for a wide range of cross-coupling reactions. Achieving high regioselectivity in the initial halogenation step is therefore crucial.

Frequently Asked Questions & Troubleshooting Guide: Halogenation

Q1: I am trying to brominate this compound. Which position is most likely to be halogenated and why?

A1: Electrophilic aromatic substitution on the quinoline ring is generally directed to the 5- and 8-positions.[1] However, with the 8-position already substituted, the primary site of electrophilic attack will be influenced by the electronic nature of the 8-substituent. The trifluoromethoxy group (-OCF₃) is a strongly deactivating, meta-directing group in classical electrophilic aromatic substitution on a benzene ring. However, in the context of the quinoline scaffold, the interplay of the heteroatom's electronics and the -OCF₃ group's influence can lead to a mixture of products. Based on analogous systems like 8-methoxyquinoline, which primarily yields the 5-bromo derivative, we can predict that the 5-position is a likely site for bromination.[2] The electron-donating character of the oxygen atom, despite the electron-withdrawing fluorine atoms, can activate the C5 position towards electrophilic attack. However, the strong deactivating effect of the -OCF₃ group might necessitate harsher reaction conditions compared to more activated quinolines.

Q2: My bromination of this compound is giving a low yield and a mixture of products. How can I improve the regioselectivity and yield?

A2: Low yield and lack of selectivity are common issues when dealing with deactivated heterocyclic systems. Here’s a systematic approach to troubleshoot this:

  • Reagent Choice:

    • N-Bromosuccinimide (NBS): NBS is a milder brominating agent than liquid bromine and can offer better selectivity. Start with 1.1 equivalents of NBS.

    • Liquid Bromine (Br₂): While more reactive, Br₂ can lead to over-bromination and side reactions. If using Br₂, ensure slow addition at low temperatures (e.g., 0 °C) to control the reaction.[2]

  • Solvent and Temperature:

    • Solvent: Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are good starting points. Acetonitrile can sometimes promote cleaner reactions.[2]

    • Temperature: Begin at a low temperature (0 °C) and slowly warm to room temperature. If no reaction occurs, gentle heating (e.g., 40-50 °C) may be necessary, but monitor for decomposition.

  • Acid Catalyst:

    • The presence of a strong acid like sulfuric acid can protonate the quinoline nitrogen, further deactivating the ring and potentially altering the regioselectivity. For a deactivated substrate, it may be beneficial to perform the reaction under neutral conditions first.

Troubleshooting Flowchart for Bromination

Caption: Troubleshooting workflow for bromination of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Once halogenated, 8-(trifluoromethoxy)quinolines can be further functionalized using powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

A. Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds between your 8-halo-(trifluoromethoxy)quinoline and a boronic acid or ester.

Q1: I am attempting a Suzuki-Miyaura coupling with 8-bromo-(trifluoromethoxy)quinoline and an arylboronic acid, but the reaction is sluggish and gives low yields. What are the likely causes?

A1: The electron-deficient nature of the this compound ring and the potential for the quinoline nitrogen to coordinate with the palladium catalyst can make this coupling challenging. Key factors to consider are:

  • Catalyst and Ligand Choice: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may not be effective. You will likely need a more electron-rich and bulky phosphine ligand to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base Selection: The choice of base is crucial for activating the boronic acid. A weak base may not be sufficient, while a very strong base could cause decomposition of your substrate or boronic acid.

  • Solvent and Temperature: Aprotic polar solvents are generally preferred. The reaction may require elevated temperatures to proceed at a reasonable rate.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Readily available and effective with appropriate ligands.
Phosphine Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong bases that are generally effective and well-tolerated.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)Common solvent systems for Suzuki couplings.
Temperature 80-110 °CHigher temperatures are often necessary for less reactive substrates.

Q2: I am observing significant amounts of dehalogenation of my 8-bromo-(trifluoromethoxy)quinoline and homocoupling of my boronic acid. How can I minimize these side reactions?

A2: These are common side reactions in Suzuki-Miyaura couplings.[5]

  • Dehalogenation: This can occur if there is a source of hydride in the reaction, or if the oxidative addition is slow.

    • Troubleshooting: Ensure your solvent is anhydrous and your reagents are pure. Using a more active catalyst/ligand system to accelerate the desired coupling can also suppress dehalogenation.

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.

    • Troubleshooting: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before heating. Maintaining a positive pressure of inert gas throughout the reaction is essential.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₂CO₃, 2 equivalents).

  • Add the 8-bromo-(trifluoromethoxy)quinoline (1 equivalent) and the boronic acid (1.2-1.5 equivalents).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

B. Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond between your 8-halo-(trifluoromethoxy)quinoline and a primary or secondary amine.

Q1: My Buchwald-Hartwig amination of 8-bromo-(trifluoromethoxy)quinoline is not going to completion. What should I try?

A1: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on this substrate is highly dependent on the catalyst system and reaction conditions.[6]

  • Catalyst and Ligand: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are generally required.

  • Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.
Phosphine Ligand Xantphos, BINAP, or a Buchwald ligand (e.g., BrettPhos for primary amines) (2-4 mol%)These ligands are designed for challenging C-N cross-couplings.[7][8]
Base NaOtBu or K₃PO₄ (1.5-2 equivalents)Strong bases are needed to deprotonate the amine.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that are compatible with the strong base.
Temperature 90-120 °CElevated temperatures are usually required.

Q2: I am concerned about the stability of the trifluoromethoxy group under the strongly basic conditions of the Buchwald-Hartwig reaction. Is this a valid concern?

A2: The trifluoromethoxy group is generally considered to be quite stable and resistant to hydrolysis under many reaction conditions.[9] However, under prolonged heating with strong bases, there is a possibility of decomposition.

  • Troubleshooting:

    • Use the mildest effective base: If NaOtBu leads to decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures.

    • Monitor reaction time: Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Lower the temperature: If possible, try running the reaction at a lower temperature for a longer period.

Workflow for Optimizing Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization Start Low Conversion in Amination Ligand Screen Different Phosphine Ligands (e.g., Xantphos, BINAP, Buchwald ligands) Start->Ligand Base Optimize Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Ligand->Base Solvent Ensure Anhydrous Solvent (Toluene, Dioxane) Base->Solvent Temp Adjust Temperature (90-120 °C) Solvent->Temp Check_Stability Monitor for OCF₃ Group Stability (LC-MS analysis) Temp->Check_Stability Check_Stability->Base If decomposition, try milder base Success High Yield of Aminated Product Check_Stability->Success If stable

Caption: A systematic approach to optimizing the Buchwald-Hartwig amination.

III. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization offers a more atom-economical route to modify the quinoline core, avoiding the pre-functionalization step of halogenation.

Frequently Asked Questions & Troubleshooting Guide: C-H Functionalization

Q1: I want to perform a direct C-H arylation on this compound. Which position is the most likely to react?

A1: For quinolines, C-H activation is often directed to the C2 or C8 positions due to the coordinating ability of the nitrogen atom. Since the C8 position is blocked, the C2 position is a probable site for functionalization. However, some catalytic systems can favor other positions. The strong electron-withdrawing nature of the 8-OCF₃ group will likely make the C-H bonds less susceptible to activation, requiring a highly active catalyst.

Q2: My direct C-H arylation reaction is giving very low yields. How can I improve it?

A2: Low yields in C-H activation of electron-deficient heterocycles are common. Here are some key areas to focus on for optimization:

  • Catalyst System: Palladium catalysts are commonly used. The choice of ligand is critical, and often, no single ligand is universally effective. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.

  • Oxidant: Many C-H activation reactions require an oxidant to regenerate the active catalyst. Silver salts (e.g., Ag₂CO₃, AgOAc) are frequently used.

  • Additive: Carboxylic acids (e.g., pivalic acid) are often used as additives to facilitate the C-H activation step.

  • Reaction Conditions: These reactions often require high temperatures (120-150 °C).

Table 3: General Conditions for Palladium-Catalyzed C-H Arylation

ParameterSuggested ConditionPurpose
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)A common Pd(II) source for C-H activation.
Ligand (Optional) Phosphine or NHC ligand (10-20 mol%)To stabilize the catalyst and promote reactivity.
Arylating Agent Aryl iodide or bromide (1.5-2 equivalents)Aryl iodides are generally more reactive.
Base/Additive K₂CO₃ or Cs₂CO₃ (2-3 equivalents)To neutralize the HX formed.
Oxidant (if needed) Ag₂CO₃ or benzoquinone (1-2 equivalents)To regenerate the active Pd catalyst.
Solvent DMF, DMAc, or TolueneHigh-boiling polar aprotic solvents are often used.
Temperature 120-150 °CHigh temperatures are typically required.

Important Note on the OCF₃ Group: While generally stable, the trifluoromethoxy group's stability should be monitored under the harsh conditions often required for C-H activation, especially at high temperatures and in the presence of strong bases or nucleophiles.

IV. References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2019 , 24(9), 1785.

  • Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 2017 , 11(1), 86-93.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 2019 , 9, 17723.

  • Dorel, R., & van der Vlugt, J. I. The Buchwald–Hartwig Amination After 25 Years. Chemistry–A European Journal, 2020 , 26(42), 9145-9157.

  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.

  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.

  • Ökten, S., et al. New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 2019 , 43(7-8), 274-280.

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 2014 , 1363, 243-248.

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.

  • Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • Omar, W. A. E., & Hormi, O. E. O. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 2015 , 127(11), 1937–1943.

  • Xu, C., et al. Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 2014 , 16(15), 4016–4019.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 2019 , 9, 17723.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 2022 , 122(21), 16213–16266.

  • da Silva, J. B. P., et al. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 2021 , 17, 2798–2810.

  • Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry, 2022 , 87(24), 16585–16597.

  • Omar, W. A. E., & Hormi, O. E. O. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 2015 , 127(11), 1937–1943.

  • Purification method of 8-hydroxyquinoline crude product. Google Patents.

  • Bentz, C., et al. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 2007 , 9(18), 3519–3522.

  • Brown, W. D., & Gouliaev, A. H. Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 2005 , 81, 98.

  • Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines. Collection of Czechoslovak Chemical Communications, 2000 , 65(8), 1257-1272.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 2022 , 122(21), 16213–16266.

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit.

  • da Silva, J. B. P., et al. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 2021 , 17, 2798–2810.

  • Omar, W. A. E., & Hormi, O. E. O. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 2015 , 127(11), 1937–1943.

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit.

  • Kuninobu, Y., et al. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 2016 , 14(34), 8074-8081.

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate.

  • Roughley, S. D., & Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). The Royal Society of Chemistry.

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 2021 , 26(16), 4991.

  • Segawa, Y., et al. Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 2015 , 6(6), 3349-3354.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L 1 Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 2022 , 122(21), 16213–16266.

  • Molander, G. A., & Ham, J. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 2012 , 77(19), 8681–8689.

  • Process for preparing bromo-substituted quinolines. Google Patents.

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, 2021 , 12(19), 6547-6557.

  • Schareina, T., & Zapf, A. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition, 2010 , 49(34), 5916–5919.

  • Ligand design for cross-couplings: phosphines. YouTube.

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Journal of Applicable Chemistry, 2016 , 5(2), 342-348.

  • Xu, C., et al. Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 2014 , 16(15), 4016–4019.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024 , 29(1), 1.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

Sources

Stability testing of 8-(Trifluoromethoxy)quinoline under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-(Trifluoromethoxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to assist you in your research and development endeavors.

I. Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common queries regarding the stability of this compound, providing insights into its behavior under different stress conditions.

Q1: How stable is the trifluoromethoxy group on the quinoline ring under typical laboratory conditions?

A1: The trifluoromethoxy (-OCF₃) group is known for its high chemical and thermal stability.[1] Attached to an aromatic ring, such as in this compound, it is generally resistant to hydrolysis under both acidic and basic conditions.[1] This stability is attributed to the strong carbon-fluorine bonds. Therefore, under standard laboratory storage and handling conditions, the trifluoromethoxy group is not expected to be a point of liability for degradation.

Q2: What is the expected thermal stability of this compound?

A2: Fluorinated aromatic compounds, in general, exhibit high thermal stability.[2][3][4] Significant thermal decomposition of similar per- and polyfluoroalkyl substances typically requires temperatures exceeding 200-400°C.[2][3][4] Consequently, this compound is anticipated to be thermally stable under conditions normally encountered in pharmaceutical development and storage. Forced degradation studies to confirm this would typically involve exposing the compound to elevated temperatures (e.g., 60-80°C) for an extended period.

Q3: Is this compound susceptible to photodegradation?

A3: The quinoline ring system can be susceptible to photodegradation.[5][6] Studies on quinoline have shown that it can undergo photodegradation in aqueous solutions, with the rate being influenced by pH.[5] The degradation can be accelerated by the presence of substances that generate hydroxyl radicals.[5] Potential photodegradation products of the quinoline core include hydroxylated derivatives such as 2-hydroxyquinoline and 8-hydroxyquinoline.[5] Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage and analysis, to prevent the formation of photoproducts.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While the trifluoromethoxy group itself is largely inert to pH changes, the quinoline moiety can be affected. The quinoline nitrogen is basic and will be protonated at acidic pH. The photodegradation of quinoline has been observed to be faster at a lower pH (pH 4.5) compared to neutral pH.[5] Although direct hydrolysis of the trifluoromethoxy group is not expected, the overall stability of the molecule in solution over time, particularly under photolytic stress, can be pH-dependent. Therefore, pH control and appropriate buffering are important considerations in formulation and analytical method development.

Q5: What are the likely degradation pathways for this compound under forced degradation conditions?

A5: Based on the chemistry of the quinoline ring and the trifluoromethoxy group, the following degradation pathways can be anticipated under forced degradation studies as recommended by ICH guidelines:[7][8][9]

  • Acidic and Basic Hydrolysis: The molecule is expected to be largely stable, with the trifluoromethoxy group being particularly resistant to hydrolysis.[1]

  • Oxidative Degradation: The quinoline ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: As discussed, this is a likely degradation pathway, primarily affecting the quinoline ring system through hydroxylation.[5][6]

  • Thermal Degradation: Significant degradation is not expected under typical stress testing temperatures (e.g., up to 80°C).[2][3][4]

The following diagram illustrates the potential degradation pathways under photolytic and oxidative stress.

G main This compound photo_stress Photolytic Stress (UV/Vis Light) main->photo_stress ox_stress Oxidative Stress (e.g., H₂O₂) main->ox_stress photo_product Hydroxylated Quinoline Derivatives photo_stress->photo_product Hydroxylation of quinoline ring ox_stress->photo_product Oxidative hydroxylation n_oxide Quinoline N-oxide Derivative ox_stress->n_oxide Oxidation of quinoline nitrogen

Caption: Potential degradation pathways of this compound.

II. Troubleshooting Guide for Stability Testing

This section provides practical advice for overcoming common challenges encountered during the stability testing of this compound, with a focus on analytical methodology.

A. Development of a Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of this compound.[10][11][12] Such a method must be able to separate the intact drug from its potential degradation products and any process-related impurities.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to ensure separation of all potential impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance for this compound.
Injection Volume 10 µL

The following workflow outlines the process for developing a stability-indicating HPLC method.

G cluster_0 Method Development Workflow start Initial Method Development forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) start->forced_degradation analysis Analyze Stressed Samples by HPLC forced_degradation->analysis peak_purity Assess Peak Purity of the Main Peak analysis->peak_purity resolution Evaluate Resolution Between Main Peak and Degradants peak_purity->resolution optimization Optimize Method (Gradient, Mobile Phase, pH) resolution->optimization Resolution < 1.5 validation Validate Method (ICH Q2(R1)) resolution->validation Resolution ≥ 1.5 optimization->analysis

Caption: Workflow for stability-indicating HPLC method development.

B. Troubleshooting Common HPLC Issues
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Extracolumn dead volume.- Use a highly end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a buffered mobile phase. - Reduce the injection concentration or volume. - Check and minimize the length and diameter of tubing between the injector, column, and detector.
Appearance of New Peaks in Stressed Samples - Formation of degradation products.- This is the expected outcome of a successful forced degradation study. - Ensure the new peaks are well-resolved from the main peak (Resolution > 1.5). - If not, optimize the HPLC method (e.g., adjust gradient, change mobile phase composition or pH).
Baseline Drift or Noise - Incomplete column equilibration. - Mobile phase not properly degassed. - Contaminated mobile phase or column. - Detector lamp aging.- Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.[13] - Use an in-line degasser or sparge the mobile phase with helium.[14] - Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.[14] - Check the detector lamp's usage hours and replace if necessary.[14]
Irreproducible Retention Times - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction (e.g., leaks, faulty check valves).- Use a column oven to maintain a constant temperature.[13] - Prepare fresh mobile phase daily and ensure accurate composition. - Check for leaks in the pump and fittings. Clean or replace check valves if necessary.[13]
Loss of Peak Area in Stressed Samples - Degradation of this compound.- This is the primary indicator of instability. - Quantify the percentage of degradation. - Ensure that the total peak area (main peak + all degradation peaks) is conserved to perform a mass balance calculation.

III. Experimental Protocols for Forced Degradation Studies

These protocols are based on the ICH guideline Q1A(R2) for stability testing.[7][8][9] A concentration of 1 mg/mL of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50) is recommended as a starting point.

Protocol 1: Acid and Base Hydrolysis
  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

  • Incubate the solutions at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot (base for the acid sample, acid for the base sample).

  • Dilute to a suitable concentration and analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Add an equal volume of 3% hydrogen peroxide to the stock solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot.

  • Dilute to a suitable concentration and analyze by HPLC.

Protocol 3: Thermal Degradation
  • Place the solid compound in a stability chamber at 80°C.

  • Place the stock solution in a stability chamber at 60°C.

  • After 7 days, prepare a solution of the solid sample and analyze both the solid and solution samples by HPLC.

Protocol 4: Photostability Testing
  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • At the end of the exposure, prepare a solution of the solid sample and analyze both the exposed and control samples by HPLC.

IV. References

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. ACS Publications.

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.

  • Photodegradation of quinoline in water. ResearchGate.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Q1A(R2) Guideline. ICH.

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI.

  • Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library.

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed.

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH.

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.

  • Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central.

  • Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Books.

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate.

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. MDPI.

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications.

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.

  • ICH Q1 guideline on stability testing of drug substances and drug products. ICH.

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate.

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. ResearchGate.

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA.

  • Common Issues in HPLC Analysis. Medikamenter Quality Services.

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central.

  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.

  • Forced Degradation Studies. ResearchGate.

Sources

Technical Support Center: 8-(Trifluoromethoxy)quinoline Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for experiments involving 8-(Trifluoromethoxy)quinoline. As a compound of increasing interest in medicinal chemistry and materials science, understanding its synthesis, reactivity, and potential experimental challenges is crucial for successful research outcomes. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and safety information to navigate the complexities of working with this fluorinated heterocyclic compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before or during their work with this compound.

Q1: What are the key properties of this compound that I should be aware of?

A1: this compound is a quinoline derivative featuring a trifluoromethoxy (-OCF₃) group at the 8-position. This substituent significantly influences the molecule's electronic properties and metabolic stability. The -OCF₃ group is a strong electron-withdrawing group, which can impact the reactivity of the quinoline ring system.[1] It is also known to enhance lipophilicity and metabolic stability compared to a methoxy group, making it an attractive moiety in drug design.[1]

Q2: What is a common synthetic route to prepare this compound?

A2: A prevalent method for the synthesis of this compound is the trifluoromethoxylation of 8-hydroxyquinoline. This transformation can be achieved using various modern trifluoromethoxylating reagents. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: I am considering a palladium-catalyzed cross-coupling reaction with an 8-halo-quinoline derivative. Can the nitrogen atom in the quinoline ring interfere with the catalyst?

A3: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially influencing the catalytic activity.[2] This can sometimes inhibit the desired catalytic cycle. Strategies to mitigate this include the use of specific ligands that can displace the quinoline nitrogen from the palladium coordination sphere or by using the N-oxide of the quinoline.[2]

Q4: How stable is the trifluoromethoxy group on the quinoline ring?

A4: The trifluoromethoxy group is generally considered to be chemically robust and resistant to enzymatic breakdown.[1] However, its stability can be compromised under harsh acidic or basic conditions, which could lead to hydrolysis back to the corresponding phenol (8-hydroxyquinoline).[3] The specific reaction conditions should be carefully considered to maintain the integrity of the -OCF₃ group.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis, purification, and subsequent reactions of this compound.

Synthesis & Purification
Problem Potential Cause(s) Troubleshooting & Optimization
Low yield in the trifluoromethoxylation of 8-hydroxyquinoline. 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal reaction conditions (temperature, solvent, base). 4. Inefficient trifluoromethoxylating reagent.1. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. 2. Ensure anhydrous conditions , as moisture can quench the reagents. 3. Screen different bases and solvents. The choice of base is critical for deprotonating the phenol without causing side reactions. 4. Consider alternative trifluoromethoxylating reagents. Several reagents with varying reactivity are available.[4]
Difficulty in purifying the crude this compound product. 1. Presence of unreacted 8-hydroxyquinoline. 2. Formation of side products from the trifluoromethoxylating reagent. 3. Tar formation under harsh reaction conditions.1. Column chromatography on silica gel is an effective method for purification. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is recommended.[5] 2. Recrystallization from a suitable solvent system can also be employed. 3. A basic wash during the workup can help remove acidic impurities, including unreacted 8-hydroxyquinoline.
Formation of unexpected byproducts. 1. Side reactions of the trifluoromethoxylating reagent. Some reagents can generate reactive intermediates that lead to side products.[6] 2. Reaction with the quinoline nitrogen. The nitrogen atom can be nucleophilic and may react under certain conditions.1. Carefully review the mechanism of the chosen trifluoromethoxylating reagent to anticipate potential side reactions. 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation. 3. Characterize byproducts using techniques like GC-MS or LC-MS to understand their origin.
Subsequent Reactions (e.g., Cross-Coupling)
Problem Potential Cause(s) Troubleshooting & Optimization
Low yield in a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound. 1. Catalyst deactivation. The quinoline nitrogen can coordinate to the palladium catalyst.[2] 2. Poor solubility of the reactants. 3. Inefficient transmetalation step. 4. Degradation of the boronic acid. 1. Screen different phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity.[2] 2. Use a suitable solvent system that ensures the solubility of all components at the reaction temperature. 3. Choose an appropriate base. The base plays a crucial role in the catalytic cycle.[7] 4. Ensure the quality of the boronic acid. Use fresh or properly stored boronic acids.
Dehalogenation of the starting material. 1. Presence of a hydrogen source and a reducing environment. 2. Side reaction in the catalytic cycle. 1. Ensure anhydrous and inert conditions. 2. Adjust the reaction parameters, such as the ligand or base, to favor the cross-coupling pathway.[2]

III. Experimental Protocols

Protocol 1: Synthesis of this compound from 8-Hydroxyquinoline

This protocol is a general guideline for the trifluoromethoxylation of 8-hydroxyquinoline using an electrophilic trifluoromethoxylating reagent. Disclaimer: This is a representative protocol and may require optimization based on the specific reagent and laboratory conditions.

Materials:

  • 8-Hydroxyquinoline

  • Electrophilic trifluoromethoxylating reagent (e.g., a Togni-type reagent)[4]

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-hydroxyquinoline (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the mixture and stir until the 8-hydroxyquinoline is deprotonated.

  • Add the electrophilic trifluoromethoxylating reagent (1.2 - 1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed to completion.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.[5]

SynthesisWorkflow A 1. Dissolve 8-Hydroxyquinoline and Base in Anhydrous Solvent B 2. Add Trifluoromethoxylating Reagent A->B Inert Atmosphere C 3. Reaction Monitoring (TLC/LC-MS) B->C Stirring (Heat if needed) D 4. Aqueous Workup (Quench, Extract, Wash, Dry) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E Crude Product F Pure this compound E->F

General workflow for the synthesis of this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient:

  • A typical gradient would start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.

Detection:

  • UV detection at a wavelength where this compound has a strong absorbance (e.g., around 254 nm).

IV. Characterization Data

While specific experimental data for this compound can vary slightly based on the instrumentation and conditions, the following provides an expected range for its spectroscopic data.

Technique Expected Observations
¹H NMR The aromatic protons of the quinoline ring will appear in the range of δ 7.0-9.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the -OCF₃ group.
¹³C NMR The carbon atom of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will appear in the typical downfield region for quinolines.
¹⁹F NMR A singlet corresponding to the -OCF₃ group is expected.
Mass Spec. The molecular ion peak (M⁺) should be clearly visible. Fragmentation patterns may involve the loss of the -OCF₃ group or cleavage of the quinoline ring.[8]

V. Safety & Handling

As a responsible scientist, adherence to safety protocols is paramount when working with any chemical, including this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and trifluoromethoxylating reagents.[10]

  • Handling Trifluoromethoxylating Reagents: These reagents can be reactive and may have specific handling and storage requirements. Consult the Safety Data Sheet (SDS) for the specific reagent being used. Some may be sensitive to moisture or air.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

SafetyProtocol Start Start Experiment PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE FumeHood Work in a Ventilated Fume Hood PPE->FumeHood ReagentHandling Consult SDS for Reagent-Specific Handling FumeHood->ReagentHandling WasteDisposal Dispose of Waste Properly ReagentHandling->WasteDisposal End End Experiment WasteDisposal->End

Critical safety workflow for handling this compound.

VI. References

  • Poce, G., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]

  • Kadish, K. M., et al. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 59(32), 13417-13421. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • US Patent 4044011A, Process for the preparation of 8-hydroxyquinoline.

  • Molander, G. A., & Canturk, B. (2009). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • de Lacerda, R. B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1021. [Link]

  • Sertbakan, T. R., & Çırak, Ç. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Wang, F., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(10), 1305-1309. [Link]

  • G. Spiteller, M. Spiteller-Friedmann. (1963). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Monatshefte für Chemie, 94(4), 743-753. [Link]

  • Sertbakan, T. R., & Çırak, Ç. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark, 13(4), 851-861. [Link]

  • Abbasi, M., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(11), 1311-1319. [Link]

  • Togni, A. (2014). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Organic Letters, 16(24), 6444-6447. [Link]

  • Barata-Vallejo, S., et al. (2014). Innate C-H trifluoromethylation of heterocycles. Angewandte Chemie International Edition, 53(30), 7872-7876. [Link]

  • Li, C., et al. (2021). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 86(3), 2489-2500. [Link]

  • Soderberg, T. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Gökçe, H., & Alpaslan, Y. B. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4850. [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • de Lacerda, R. B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Fragmentation patterns in the electron impact mass spectra of nine fluoroquinolones by tandem mass spectrometry. Journal of Mass Spectrometry, 39(8), 918-926. [Link]

  • Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

  • Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Chemical Communications, 51(13), 2634-2636. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • CN108774169B, 8-hydroxyquinoline compound and preparation method thereof.

  • Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Scott, P. J. H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link]

  • Mrs Burton's Chemistry. (2018). MS fragmentation patterns. YouTube. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]

  • Hartwig, J. F. (n.d.). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Hartwig Group. [Link]

  • Ökten, S., et al. (2016). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Journal of the Serbian Chemical Society, 81(11), 1269-1280. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 8-(Trifluoromethoxy)quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(Trifluoromethoxy)quinoline analogs. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies to help you navigate the complexities of optimizing the biological activity of this promising class of compounds. Quinoline derivatives have a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, and antimalarial effects.[1][2][3][4] The introduction of the 8-(trifluoromethoxy) group can significantly influence the physicochemical properties and, consequently, the biological activity of the quinoline scaffold.

This document will delve into the nuanced structure-activity relationships (SAR), potential experimental pitfalls, and strategic modifications to enhance the potency, selectivity, and pharmacokinetic profiles of your this compound analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor solubility. How can I improve this without sacrificing activity?

A1: Poor aqueous solubility is a common challenge with quinoline derivatives, often exacerbated by lipophilic substituents like the trifluoromethoxy group. Here’s a systematic approach to address this:

  • Introduce Polar Functionalities: Carefully consider the introduction of polar groups at positions that are not critical for target binding. Common strategies include adding hydroxyl (-OH), amino (-NH2), or short-chain ether groups. For instance, derivatization of the quinoline core at positions 2, 4, or 6 can often enhance solubility.

  • Salt Formation: If your analog possesses a basic nitrogen atom within the quinoline ring or an appended side chain, salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate) is a highly effective method to improve solubility.

  • Prodrug Approach: Consider designing a prodrug by masking a key functional group with a more soluble moiety that can be cleaved in vivo to release the active compound. For example, a hydroxyl group could be esterified with a phosphate to create a highly water-soluble phosphate ester prodrug.

It's crucial to balance the increase in polarity with the potential impact on membrane permeability. A systematic analysis of LogP or LogD values alongside solubility measurements is recommended.

Q2: I'm observing high cytotoxicity with my lead compound. What are the likely causes and how can I mitigate this?

A2: Cytotoxicity can arise from several factors, including off-target effects, reactive metabolite formation, or disruption of essential cellular processes.

  • Off-Target Screening: Profile your compound against a panel of common off-target proteins (e.g., hERG, CYPs, kinases) to identify potential liabilities. This can guide structural modifications to improve selectivity.

  • Metabolic Stability Assessment: The trifluoromethoxy group is generally stable, but other parts of the molecule may be susceptible to metabolic transformation into reactive species.[5] In vitro metabolic stability assays using liver microsomes or hepatocytes can identify metabolic hotspots. Modifications at these positions, such as blocking metabolism with a fluorine atom or replacing a labile group, can reduce the formation of toxic metabolites.[6]

  • Structure-Toxicity Relationships: Analyze the SAR of cytotoxicity. Are there specific structural features that consistently lead to higher toxicity? For example, highly planar aromatic systems can sometimes intercalate with DNA. Introducing non-planar substituents or altering the overall geometry might reduce this effect.

Q3: My analog has good in vitro activity but fails in in vivo models. What should I investigate?

A3: The discrepancy between in vitro and in vivo efficacy often points to poor pharmacokinetic (PK) properties.

  • ADME Profiling: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) assessment is essential. Key parameters to investigate include:

    • Permeability: Use assays like PAMPA or Caco-2 to assess the compound's ability to cross biological membranes.

    • Metabolic Stability: As mentioned in Q2, understanding the metabolic fate of your compound is critical. Rapid metabolism can lead to low systemic exposure.

    • Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to interact with its target.

  • Pharmacokinetic Studies: Conduct a pilot PK study in an appropriate animal model to determine key parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd).[7] This data will provide a clearer picture of the compound's behavior in vivo and guide further optimization. For instance, a short half-life may necessitate modifications to block metabolic degradation or enhance plasma protein binding.

Troubleshooting Guides

Guide 1: Optimizing Target Engagement through Structural Modifications

Problem: Your this compound analog shows weak to moderate activity against its intended biological target.

Workflow for SAR Exploration:

SAR_Workflow start Start with Lead Compound sub_mod Systematic Substituent Modification start->sub_mod synthesis Synthesize New Analogs sub_mod->synthesis bio_eval Biological Evaluation (IC50/EC50) sar_analysis Analyze Structure-Activity Relationship (SAR) bio_eval->sar_analysis qsar Develop QSAR Model (Optional) sar_analysis->qsar design Design Next Generation Analogs sar_analysis->design end Optimized Lead sar_analysis->end Identify Key Features qsar->design design->synthesis Iterate synthesis->bio_eval

Caption: Iterative workflow for SAR-driven lead optimization.

Step-by-Step Protocol:

  • Core Scaffold Modification:

    • Rationale: The quinoline core itself can be modified to alter electronic properties and spatial arrangement.

    • Action: Consider bioisosteric replacement of the quinoline nitrogen with a CH group (to give a trifluoromethoxynaphthalene) or explore related heterocyclic systems like quinazolines or cinnolines to probe the importance of the nitrogen atom for activity.

  • Positional Isomerism of the Trifluoromethoxy Group:

    • Rationale: The position of the -OCF3 group on the quinoline ring can dramatically affect its interaction with the target protein.

    • Action: Synthesize analogs with the trifluoromethoxy group at other positions (e.g., 5, 6, or 7) to explore the optimal substitution pattern.

  • Exploration of Other Substituents on the Quinoline Ring:

    • Rationale: The biological activity of quinoline derivatives is highly dependent on the nature and position of other substituents.[1][8]

    • Action: Introduce a diverse set of substituents (e.g., halogens, alkyl, alkoxy, amino groups) at various positions on the quinoline ring. For example, the introduction of a chlorine atom at the 7-position has been shown to be beneficial for the antimalarial activity of some quinoline analogs.[1]

  • Modification of Appended Side Chains:

    • Rationale: If your analog has a side chain, its length, flexibility, and terminal functional groups are critical for optimizing interactions with the target.

    • Action: Systematically vary the length of alkyl chains, introduce rigid elements like aromatic or cyclic groups, and explore different terminal functionalities (e.g., amines, amides, alcohols).

Data Interpretation:

AnalogModificationTarget Affinity (IC50, nM)
Lead8-OCF3500
1a6-OCF3>10,000
1b7-Cl, 8-OCF3150
1c8-OCF3, 4-NH(CH2)3N(Et)250

This hypothetical data suggests that moving the -OCF3 group is detrimental, while adding a 7-chloro group or a basic side chain at the 4-position enhances activity.

Guide 2: Enhancing Metabolic Stability and Reducing Off-Target Effects

Problem: Your lead compound is rapidly metabolized or shows significant off-target activity.

Workflow for Improving DMPK Properties:

DMPK_Workflow start Lead with Poor DMPK met_id Metabolite Identification (LC-MS/MS) start->met_id off_target Off-Target Screening start->off_target mod_strategy Design Modification Strategy met_id->mod_strategy off_target->mod_strategy block_met Block Metabolic Hotspots (e.g., Fluorination) mod_strategy->block_met reduce_lipo Reduce Lipophilicity (e.g., Add Polar Groups) mod_strategy->reduce_lipo bioisosteres Introduce Bioisosteres mod_strategy->bioisosteres synthesis Synthesize Modified Analogs block_met->synthesis reduce_lipo->synthesis bioisosteres->synthesis dmpk_eval In Vitro DMPK Evaluation synthesis->dmpk_eval end Improved Candidate dmpk_eval->end

Caption: A systematic approach to improving drug metabolism and pharmacokinetic properties.

Step-by-Step Protocol:

  • Identify Metabolic Hotspots:

    • Rationale: Understanding where the molecule is being metabolized is the first step to improving its stability.

    • Action: Incubate the compound with liver microsomes and analyze the resulting metabolites using LC-MS/MS. This will reveal common metabolic pathways such as hydroxylation, N-dealkylation, or oxidation.

  • Block Metabolism:

    • Rationale: Introducing metabolically stable groups at identified hotspots can prevent degradation.

    • Action: A common strategy is "metabolic blocking" by introducing a fluorine atom or a methyl group at the site of hydroxylation. Deuteration of a metabolically labile C-H bond can also slow down metabolism due to the kinetic isotope effect.

  • Bioisosteric Replacements:

    • Rationale: Replacing a metabolically labile or promiscuous functional group with a bioisostere can improve both stability and selectivity.[9]

    • Action: For example, if an ester group is rapidly hydrolyzed, it could be replaced with a more stable amide or a 1,2,4-oxadiazole. The trifluoromethyl group can be considered a bioisostere for other groups like the nitro group, offering improved metabolic stability.[10][11][12]

  • Modulate Physicochemical Properties:

    • Rationale: Properties like lipophilicity (LogP/LogD) and pKa can significantly influence metabolism and off-target effects.

    • Action: If high lipophilicity is leading to non-specific binding and rapid metabolism, introduce polar groups to reduce the LogP. Fine-tuning the pKa of basic centers can alter their interaction with metabolizing enzymes and off-target ion channels.

Expected Outcomes:

AnalogModificationMicrosomal Stability (t1/2, min)hERG Inhibition (IC50, µM)
Lead-152.5
2aFluorination of side chain4515
2bEster to Amide bioisostere>60>30

This hypothetical data demonstrates how targeted modifications can lead to significant improvements in metabolic stability and reduce off-target effects like hERG inhibition.

References

  • Joshi, A., et al. (2013). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Yurras, F. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Saeedi, A. H., et al. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. Available at: [Link]

  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines. PMC - NIH. Available at: [Link]

  • Eeshwaraiah, B., et al. (2006). Synthesis of Quinoline Analogs: Search for Antimalarial Agents. Academia.edu. Available at: [Link]

  • Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]

  • Gupta, H., et al. (2018). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • McChesney, J. D. (1984). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Available at: [Link]

  • Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. IRIS. Available at: [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]

  • Peters, W. (1981). Pharmacology of 8-aminoquinolines. Semantic Scholar. Available at: [Link]

  • Kulkarni, P. M., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]

  • de Freitas, G. R., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Diaconu, V. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar. Available at: [Link]

  • G. Nenajdenko, V. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Available at: [Link]

  • Fang, Y. M., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. Available at: [Link]

  • Fleckenstein, L., et al. (1991). Pharmacokinetics and kinetic-dynamic modeling of an 8-aminoquinoline candidate anticyanide and antimalarial drug (WR242511). PubMed. Available at: [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Liverpool School of Tropical Medicine. (2022). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Available at: [Link]

  • Bhalerao, A. V., et al. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. Available at: [Link]

  • pharmacy by asim. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. YouTube. Available at: [Link]

  • Yuras, F. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 8-(Trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel antimalarial candidate, 8-(Trifluoromethoxy)quinoline. As a senior application scientist, my objective is to present a scientifically rigorous and logically structured approach, moving beyond a simple checklist of protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating workflow that builds a compelling case for the compound's biological activity. This guide will compare the potential mechanisms of this compound with established quinoline-based antimalarials, providing the necessary context for its evaluation.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline core is a privileged scaffold in antimalarial drug discovery, giving rise to essential medicines like chloroquine, quinine, and primaquine.[1][2] These drugs primarily target the blood stages of the Plasmodium parasite, with some, like the 8-aminoquinolines, exhibiting crucial activity against the dormant liver stages (hypnozoites) responsible for malaria relapse.[3][4] this compound is a novel compound featuring a trifluoromethoxy substitution at the 8-position. This substitution is of interest due to the known impact of trifluoromethyl groups on the biological activity of quinoline derivatives.[5][6]

The precise mechanism of action for this compound is currently uncharacterized. Based on its structural similarity to other 8-substituted quinolines, particularly the 8-aminoquinolines, a leading hypothesis is that it may function as a prodrug, requiring metabolic activation to generate reactive oxygen species (ROS) that induce parasiticidal oxidative stress.[4][7] However, it is also plausible that it could share a mechanism with other quinolines, such as the inhibition of hemozoin formation, or possess a novel target altogether.

This guide will provide a roadmap for systematically investigating these possibilities, comparing the experimental profile of this compound to that of three well-characterized quinoline antimalarials with distinct mechanisms of action:

  • Chloroquine: A 4-aminoquinoline that inhibits heme polymerization.[8][9]

  • Primaquine: An 8-aminoquinoline that induces oxidative stress after metabolic activation.[10][11]

  • Mefloquine: A quinoline-methanol derivative that inhibits protein synthesis by targeting the parasite's 80S ribosome.[12][13]

Comparative Mechanisms of Action: A Triad of Possibilities

To effectively validate the mechanism of this compound, we must first understand the established mechanisms of our chosen comparators.

Chloroquine: Disrupting Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[14] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[15] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and is thought to cap the growing hemozoin crystal, preventing further polymerization.[9] The resulting buildup of free heme leads to oxidative stress and parasite death.[8]

Primaquine: A Prodrug Approach to Oxidative Assault

Primaquine is unique in its ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale.[4][16] It is a prodrug that undergoes metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form reactive metabolites.[7][17] These metabolites are believed to interfere with the parasite's mitochondrial electron transport chain, leading to the generation of ROS and subsequent oxidative damage.[11]

Mefloquine: Targeting Protein Synthesis

Mefloquine acts as a blood schizonticide, destroying the asexual forms of the parasite in red blood cells.[18] Its mechanism was more recently elucidated, revealing that it targets the 80S ribosome of Plasmodium falciparum, thereby inhibiting protein synthesis.[12][13]

Experimental Validation Workflow: A Step-by-Step Guide

The following experimental workflow is designed to systematically test the potential mechanisms of action for this compound in comparison to our selected reference compounds.

Foundational Activity: In Vitro Antimalarial Potency

The initial step is to determine the in vitro antimalarial activity of this compound against the blood stages of P. falciparum. This provides a baseline measure of potency and is essential for determining appropriate concentrations for subsequent mechanistic assays.

Protocol: In Vitro Antimalarial Susceptibility Testing

  • Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes using standard RPMI-1640 medium supplemented with human serum or Albumax.

  • Drug Preparation: Prepare serial dilutions of this compound, chloroquine, primaquine, and mefloquine in culture medium.

  • Assay: Synchronize parasite cultures to the ring stage. Add the serially diluted drugs to a 96-well plate containing the parasite culture at a starting parasitemia of ~0.5%.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Quantification: Determine parasite growth inhibition using a SYBR Green I-based fluorescence assay or a traditional Giemsa-stained smear count.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound by fitting the dose-response data to a sigmoidal curve.

Expected Outcomes: The IC₅₀ values will establish the potency of this compound and reveal any cross-resistance with chloroquine.

Probing the Mechanism: A Series of Differentiating Assays

The following assays are designed to dissect the mechanism of action by testing specific hypotheses.

This assay will determine if this compound, like chloroquine, interferes with heme polymerization.

Protocol: Cell-Free β-Hematin Formation Assay

  • Reaction Mixture: In a 96-well plate, mix a solution of hemin chloride in DMSO with the test compounds at various concentrations.

  • Initiation: Initiate the reaction by adding a sodium acetate buffer (pH 4.8).

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.

  • Quantification: Pellet the β-hematin by centrifugation, wash with DMSO to remove unreacted hemin, and then dissolve the pellet in NaOH. Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the IC₅₀ for inhibition of β-hematin formation.

Expected Outcomes:

  • Chloroquine: Will show potent inhibition of β-hematin formation.

  • Primaquine and Mefloquine: Will show little to no inhibition.

  • This compound: The result will indicate whether it shares a chloroquine-like mechanism.

This assay will investigate whether this compound requires metabolic activation by liver enzymes for its activity, similar to primaquine.

Protocol: In Vitro Liver Stage Assay with and without CYP450 Inhibitors

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes.

  • Parasite Infection: Infect the hepatocytes with P. vivax or P. cynomolgi sporozoites.

  • Drug Treatment: Treat the infected hepatocytes with this compound and primaquine at their respective IC₅₀ concentrations, both in the presence and absence of a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) or a specific CYP2D6 inhibitor (e.g., quinidine).

  • Incubation: Incubate for 6-8 days to allow for liver-stage parasite development.

  • Quantification: Fix and stain the cells, and quantify the number and size of the liver schizonts by microscopy.

  • Data Analysis: Compare the reduction in parasite load in the presence and absence of the CYP450 inhibitor.

Expected Outcomes:

  • Primaquine: Activity will be significantly reduced in the presence of a CYP450 inhibitor.

  • Chloroquine and Mefloquine: Activity will be largely unaffected.

  • This compound: A reduction in activity in the presence of a CYP450 inhibitor would strongly suggest a requirement for metabolic activation.

This assay will determine if treatment with this compound leads to an increase in intracellular ROS levels.

Protocol: Cellular ROS Assay in P. falciparum

  • Parasite Treatment: Treat synchronous late-stage P. falciparum cultures with this compound, primaquine, and chloroquine at their respective IC₅₀ concentrations for a short duration (e.g., 4 hours). Include a known ROS inducer (e.g., H₂O₂) as a positive control.

  • ROS Probe: Add a cell-permeable fluorescent ROS indicator, such as CellROX Deep Red or DCFDA, to the cultures.

  • Incubation: Incubate for 30-60 minutes to allow for probe uptake and oxidation.

  • Quantification: Measure the fluorescence intensity of the infected red blood cells using flow cytometry.

  • Data Analysis: Compare the mean fluorescence intensity of treated versus untreated parasites.

Expected Outcomes:

  • Primaquine (with metabolic activation): Will induce a significant increase in ROS.

  • Chloroquine: May induce some ROS due to heme toxicity, but likely to a lesser extent than a direct ROS generator.

  • This compound: A significant increase in ROS would support an oxidative stress mechanism.

This assay will assess whether this compound inhibits protein synthesis in the parasite, similar to mefloquine.

Protocol: [³H]-Hypoxanthine Incorporation Assay

  • Parasite Treatment: Treat synchronous trophozoite-stage P. falciparum cultures with this compound, mefloquine, and chloroquine at various concentrations.

  • Radiolabeling: Add [³H]-hypoxanthine to the cultures. Hypoxanthine is a precursor for purine synthesis and its incorporation is a measure of nucleic acid and, indirectly, protein synthesis.

  • Incubation: Incubate for 24-48 hours.

  • Harvesting and Quantification: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of [³H]-hypoxanthine incorporation.

Expected Outcomes:

  • Mefloquine: Will potently inhibit [³H]-hypoxanthine incorporation.

  • Chloroquine: Will also inhibit incorporation as a consequence of parasite death, but the direct target is not protein synthesis.

  • This compound: Potent inhibition in this assay could suggest an effect on protein synthesis or a related metabolic pathway.

Data Presentation and Interpretation

The quantitative data from the aforementioned assays should be summarized in a clear and concise table for easy comparison.

CompoundBlood Stage IC₅₀ (3D7) (nM)Hemozoin Inhibition IC₅₀ (µM)Activity Reduction with CYP InhibitorROS Induction (Fold Change)Protein Synthesis Inhibition IC₅₀ (nM)
This compoundExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
ChloroquineReference DataReference DataNoLowReference Data
PrimaquineReference Data>100YesHighReference Data
MefloquineReference Data>100NoLowReference Data

By comparing the experimental profile of this compound to the reference compounds, a strong inference about its mechanism of action can be made. For instance, if it shows weak hemozoin inhibition, its activity is reduced by CYP inhibitors, and it induces high levels of ROS, its mechanism is likely similar to that of primaquine.

Visualizing the Validation Workflow and Potential Mechanisms

Diagrams are essential for visualizing complex biological pathways and experimental workflows.

G cluster_workflow Experimental Validation Workflow cluster_mechanisms Potential Mechanisms of Action A In Vitro Antimalarial Potency (IC50) B Hemozoin Inhibition Assay A->B C Metabolic Activation Assay A->C D ROS Detection Assay A->D E Protein Synthesis Inhibition Assay A->E M1 Inhibition of Heme Polymerization B->M1 Positive Result M4 Novel Mechanism B->M4 Negative Results M2 Metabolic Activation -> ROS Generation C->M2 Positive Result C->M4 Negative Results D->M2 Positive Result D->M4 Negative Results M3 Inhibition of Protein Synthesis E->M3 Positive Result E->M4 Negative Results

Caption: Logical flow of the experimental validation process for this compound.

G cluster_chloroquine Chloroquine Mechanism cluster_primaquine Primaquine Mechanism CQ Chloroquine Vacuole Parasite Food Vacuole CQ->Vacuole Hemozoin Hemozoin (Inert) CQ->Hemozoin Inhibition Heme Toxic Heme Vacuole->Heme Hemoglobin Digestion Heme->Hemozoin Polymerization PQ Primaquine (Prodrug) Liver Host Liver Cell PQ->Liver Metabolites Reactive Metabolites Liver->Metabolites CYP2D6 Activation ROS Reactive Oxygen Species Metabolites->ROS Redox Cycling Parasite Parasite ROS->Parasite Oxidative Damage

Caption: Simplified signaling pathways for Chloroquine and Primaquine.

Conclusion: Building a Case for a Novel Antimalarial

By systematically applying the comparative and validated experimental workflow outlined in this guide, researchers can build a robust and defensible case for the mechanism of action of this compound. This approach not only provides a definitive answer to the compound's biological activity but also places it within the broader context of quinoline antimalarials, thereby informing its future development and potential application in the fight against malaria.

References

  • Verma, A., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences, 6(S3), 2016–2040. [Link]

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. Transactions of the Royal Society of Tropical Medicine and Hygiene, 87(S1), S7-S10. [Link]

  • Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of the Indian Chemical Society, 87(7), 811-826. [Link]

  • Joshi, M. C., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25983-26006. [Link]

  • Ashley, E. A., et al. (2014). 8-Aminoquinoline therapy for latent malaria. Clinical Microbiology Reviews, 27(4), 849-864. [Link]

  • de Souza, M. V. N., et al. (2021). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 26(11), 3362. [Link]

  • Coghi, P., et al. (2020). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 5(4), 162. [Link]

  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2, 17031. [Link]

  • Wikipedia. (2024). Chloroquine. [Link]

  • Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay. Nature Communications, 10(1), 3226. [Link]

  • Wikipedia. (2024). Mefloquine. [Link]

  • Sullivan, D. J., Jr, et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences of the United States of America, 93(21), 11865–11870. [Link]

  • Centers for Disease Control and Prevention. (2024). Treatment of Uncomplicated Malaria. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946-22952. [Link]

  • The Pharmaceutical Journal. (2017). Researchers uncover the mechanism of mefloquine. [Link]

  • JJ Medicine. (2021, October 31). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects [Video]. YouTube. [Link]

  • Joshi, M. C., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Wikipedia. (2024). Primaquine. [Link]

  • Pediatric Oncall. (2024). Chloroquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • U.S. Food and Drug Administration. (2022). PRIMAQUINE [Prescribing Information]. [Link]

  • Popiołek, Ł., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Medscape. (2024). Malaria Medication: Antimalarials. [Link]

  • Pediatric Oncall. (2024). Primaquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose. [Link]

  • Royal Society of Chemistry. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link]

  • National Center for Biotechnology Information. (2023). Chloroquine. In StatPearls. [Link]

  • MIMS. (2024). Mefloquine. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Primaquine Phosphate?. [Link]

  • Wikipedia. (2024). Quinoline. [Link]

  • Pharmacology Lectures. (2024, September 30). Pharmacology of Quinine and Mefloquine ; Mechanism of action, Uses, Pharmacokinetics, Side effects [Video]. YouTube. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 8-(Trifluoromethoxy)quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the quinoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2] The versatility and accessibility of this nucleus allow for extensive chemical modifications to optimize potency and selectivity.[1] Among these, the introduction of a trifluoromethoxy group at the 8th position of the quinoline ring can significantly enhance metabolic stability and cell permeability, making 8-(trifluoromethoxy)quinoline a promising scaffold for novel therapeutics. However, this promise is shadowed by the perennial challenge of kinase inhibitor development: cross-reactivity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity profiles of this compound-based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the interpretation of selectivity profiles. Our objective is to equip you with the knowledge to navigate the complex kinome and select compounds with the highest potential for clinical success.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

Protein kinases, comprising a vast family of over 500 enzymes, are central regulators of numerous cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant hurdle for achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in de-risking a development program.

For this compound-based compounds, which are often designed as ATP-competitive inhibitors, assessing their kinome-wide selectivity is paramount. This profiling allows for:

  • Identification of potential off-target liabilities: Early detection of unintended targets can guide medicinal chemistry efforts to mitigate these interactions and reduce the risk of adverse effects.

  • Discovery of novel therapeutic opportunities: A well-defined cross-reactivity profile might reveal unexpected, beneficial polypharmacology, where a compound's efficacy is enhanced by hitting multiple, disease-relevant targets.

  • Elucidation of structure-activity relationships (SAR): Comparing the selectivity profiles of a series of analogs provides invaluable insights into how different chemical modifications influence target engagement and selectivity.

A Multi-Faceted Approach to Profiling Cross-Reactivity

A robust assessment of cross-reactivity requires a combination of in vitro biochemical assays, cell-based assays, and in silico predictions. This multi-pronged strategy provides a holistic view of a compound's behavior, from its direct interaction with purified enzymes to its effects in a complex cellular environment.

Phase 1: Broad Kinome Screening

The initial step in cross-reactivity profiling is to screen the compound of interest against a large, representative panel of kinases. Several commercial services, such as those offered by Eurofins Discovery (KINOMEscan™), Reaction Biology (HotSpot™), and Promega (Kinase-Glo®), provide comprehensive panels that cover a significant portion of the human kinome.[3][4][5][6][7][8][9][10][11] These platforms typically employ high-throughput binding or activity assays to determine the inhibitory potential of a compound against hundreds of kinases at a single concentration.

Table 1: Hypothetical Kinome Scan Data for this compound Compound A

Kinase Target% Inhibition at 1 µM
Primary Target: c-Met 98%
Off-Target 1: VEGFR2 85%
Off-Target 2: AXL 72%
Off-Target 3: MER 65%
PI3Kα45%
mTOR30%
EGFR25%
SRC15%
... (other kinases)<10%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to simulate a realistic outcome of a kinome scan for a novel this compound-based compound and to guide the reader in data interpretation.

Interpretation of Kinome Scan Data:

The hypothetical data in Table 1 suggests that Compound A is a potent inhibitor of its intended target, c-Met. However, it also demonstrates significant activity against other receptor tyrosine kinases, namely VEGFR2, AXL, and MER. This "off-target" activity is not necessarily detrimental; for instance, dual inhibition of c-Met and VEGFR2 can be a desirable therapeutic strategy in some cancers. The key is to understand these interactions and assess their potential clinical implications. The moderate inhibition of PI3Kα and mTOR suggests a weaker interaction that should be further investigated.

Phase 2: Quantitative IC50/Ki Determination

Following the initial broad screen, the next logical step is to determine the potency of the compound against the primary target and any significant off-targets identified. This is typically done by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Experimental Protocol: In Vitro Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol describes a general method for determining the IC50 of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Reconstitute the purified kinase and substrate according to the manufacturer's instructions.

    • Prepare the ATP solution at the desired concentration (often at the Km value for the specific kinase).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the compound dilutions.

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Hypothetical IC50 Data for Compound A and a Comparative Compound B

Kinase TargetCompound A IC50 (nM)Compound B IC50 (nM)
c-Met 5 8
VEGFR2 50 >1000
AXL 150 >1000
MER 200 >1000
PI3Kα800>5000
mTOR1200>5000

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Comparative Analysis:

This table allows for a direct comparison of the potency and selectivity of two different this compound-based compounds. Compound A is more potent against the primary target, c-Met, but also shows significant off-target activity. In contrast, Compound B is slightly less potent against c-Met but exhibits a much cleaner selectivity profile, with minimal inhibition of the other kinases tested. The choice between these two compounds would depend on the desired therapeutic strategy. If a multi-targeted approach is sought, Compound A might be preferable. If high selectivity for c-Met is the primary goal to minimize potential side effects, Compound B would be the superior candidate.

Phase 3: Cellular Target Engagement and Phenotypic Assays

Biochemical assays, while essential, do not fully recapitulate the complexity of the cellular environment. Therefore, it is crucial to validate the findings from in vitro assays in a cellular context.

Experimental Workflow: Cellular Cross-Reactivity Profiling

G cluster_0 Cellular Target Engagement cluster_1 Downstream Signaling & Phenotypic Response CETSA Cellular Thermal Shift Assay (CETSA) Phospho Phospho-protein Western Blot CETSA->Phospho Confirms target binding leads to pathway modulation NanoBRET NanoBRET™ Target Engagement Assay NanoBRET->Phospho Prolif Cell Proliferation Assay (MTT) Phospho->Prolif Links pathway inhibition to cellular phenotype Apoptosis Apoptosis Assay (Caspase-Glo®) Prolif->Apoptosis

Caption: Workflow for cellular cross-reactivity profiling.

Cellular Thermal Shift Assay (CETSA): This powerful technique allows for the direct assessment of target engagement in intact cells. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the this compound compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods like mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Cell Proliferation Assay (MTT): This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.

Table 3: Hypothetical Cellular Activity of Compound A and B in a Panel of Cancer Cell Lines

Cell LinePrimary Target(s)Compound A GI50 (nM)Compound B GI50 (nM)
MKN-45 (Gastric) c-Met amplified 10 25
U-87 MG (Glioblastoma) c-Met overexpressed 15 40
HUVEC (Endothelial) VEGFR2 expressed 80 >5000
A549 (Lung) AXL expressed 250 >5000

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Structure-Activity Relationship and Mechanistic Insights

The hypothetical data in Table 3 corroborates the findings from the biochemical assays. Compound A, with its multi-targeted profile, shows potent growth inhibition in cell lines driven by its primary and secondary targets. The activity in HUVEC cells is consistent with its VEGFR2 inhibition. Compound B, being more selective for c-Met, is most effective in cell lines with c-Met amplification or overexpression and shows significantly less activity in cell lines where its off-targets are prominent.

This integrated dataset allows for the formulation of a clear structure-activity relationship. For instance, the chemical modifications in Compound B that abrogate VEGFR2 and AXL activity while retaining c-Met potency can be identified and leveraged for the design of even more selective next-generation inhibitors.

Visualizing the Impact: Signaling Pathways

To fully appreciate the consequences of on- and off-target inhibition, it is helpful to visualize the signaling pathways involved. The following diagram illustrates a simplified representation of the c-Met and VEGFR2 signaling cascades, two pathways potentially modulated by our hypothetical Compound A.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TF Transcription Factors mTOR->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF

Caption: Simplified c-Met and VEGFR2 signaling pathways.

This diagram illustrates how both c-Met and VEGFR2 can activate downstream signaling through common pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, ultimately leading to cellular responses such as proliferation, survival, and angiogenesis. A compound that inhibits both receptors, like our hypothetical Compound A, would therefore be expected to have a more profound impact on these processes than a highly selective inhibitor.

Conclusion and Future Directions

The cross-reactivity profiling of this compound-based compounds is a critical endeavor that requires a systematic and multi-faceted approach. By combining broad kinome screening with quantitative biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is instrumental in guiding medicinal chemistry efforts, identifying potential safety liabilities, and uncovering novel therapeutic opportunities.

As our understanding of the kinome and its role in disease continues to evolve, so too will the tools and strategies for assessing inhibitor selectivity. The principles and methodologies outlined in this guide provide a solid foundation for the rigorous evaluation of this compound-based compounds and, by extension, other classes of kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Molecules. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • Eurofins Discovery. Kinase Product Solutions. [Link]

  • Eurofins Discovery. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • Google Patents.
  • bioRxiv. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Eurofins Discovery. scanEDGE Kinase Assay Panel. [Link]

  • RSC Publishing. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Google Patents. Substituted quinoxalines as B-RAF kinase inhibitors.
  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • PubMed. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. [Link]

  • European Patent Office. SUBSTITUTED QUINOLINE COMPOUNDS. [Link]

  • ResearchGate. Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan.... [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • PubMed. Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • World Health Organization. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. [Link]

  • Google Patents. Quinazoline analogs as receptor tyrosine kinase inhibitors.
  • ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Request PDF. [Link]

  • Bentham Science. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • ResearchGate. Kinome profiling using the KINOMEscan assay for the first- and.... [Link]

  • Reaction Biology. Target-Specific Assays. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Eurofins Discovery. KdMAX Kinase Assay Panel. [Link]

  • Reaction Biology. HotSpot™ Kinase Screening Services. [Link]

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 8-(Trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a comprehensive framework for validating the target engagement of 8-(Trifluoromethoxy)quinoline, a novel small molecule with therapeutic potential. Drawing upon established principles and cutting-edge methodologies, we will navigate the experimental journey from target hypothesis to robust cellular validation, empowering researchers to make data-driven decisions.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been identified as potent kinase inhibitors.[1][2] The trifluoromethoxy substitution on the quinoline ring of our compound of interest is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. Given the prevalence of quinolines as kinase inhibitors, this guide will proceed with the plausible hypothesis that this compound engages a member of the protein kinase family. For the purpose of illustrating a complete validation workflow, we will focus on a hypothetical target: a NAK (Numb-associated kinase) family member, based on the known activity of other novel quinoline derivatives.[3]

The Triad of Target Validation: A Comparative Overview

A multi-faceted approach to target validation is crucial to mitigate the risk of misleading results and to build a comprehensive understanding of a compound's mechanism of action. The three techniques detailed in this guide were selected for their distinct yet complementary insights into target engagement.

Assay Principle Key Outputs Advantages Considerations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[4][5]Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF)Label-free, applicable to native proteins in cells and tissues.[6]Requires a specific antibody for detection (Western Blot), lower throughput for traditional format.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer, competed by the compound.[7]Intracellular IC50, target occupancy, residence time.[7]Live-cell assay, high sensitivity, quantitative measurement of affinity.[8]Requires genetic modification of the target protein, development of a suitable tracer.
Kinase Activity Assay (ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[9]Enzymatic IC50, confirmation of functional inhibition.Direct measure of functional consequence of target binding, high-throughput compatible.[10]In vitro assay, may not fully recapitulate the cellular environment.

Diagram: The Workflow of Target Engagement Validation

Target Engagement Validation Workflow Figure 1: A structured workflow for validating the cellular target engagement of this compound. cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Biophysical Confirmation in Cells cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Data Integration & Conclusion Hypothesis Hypothesize Target Class (e.g., Kinase) CETSA Cellular Thermal Shift Assay (CETSA®) - Thermal Shift - Isothermal Dose-Response Hypothesis->CETSA Initial evidence of binding NanoBRET NanoBRET™ Target Engagement Assay - Intracellular IC50 - Target Occupancy Hypothesis->NanoBRET Quantitative affinity measurement DataIntegration Integrate Data & Confirm Target Engagement CETSA->DataIntegration NanoBRET->DataIntegration KinaseAssay Kinase Activity Assay (ADP-Glo™) - Enzymatic IC50 KinaseAssay->DataIntegration Conclusion Conclusion DataIntegration->Conclusion Validated Target

Caption: A structured workflow for validating target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection

The CETSA method is predicated on the principle that the binding of a ligand to its target protein confers increased thermal stability to the protein.[4][5] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293) to 80-90% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE and transfer to a nitrocellulose membrane.[12]

    • Probe the membrane with a primary antibody specific for the NAK family member of interest, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for both vehicle- and compound-treated samples. A shift in the Tm indicates target engagement.

    • For an isothermal dose-response, plot the relative band intensity at a fixed temperature (chosen from the melting curve) against the compound concentration.[11]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a specific protein target.[7] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer from a NanoLuc® luciferase-tagged protein of interest to a fluorescently labeled tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Cell Preparation and Transfection:

    • On day 1, seed HEK293 cells into a 96-well plate.

    • Prepare a transfection mix containing the expression vector for the NAK family member-NanoLuc® fusion protein and a transfection reagent.

    • Add the transfection mix to the cells and incubate for 24 hours.[13]

  • Compound and Tracer Addition:

    • On day 2, prepare serial dilutions of this compound in Opti-MEM.

    • Add the diluted compound to the appropriate wells of the cell plate.

    • Prepare the NanoBRET™ tracer solution at the recommended concentration and add it to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[14]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

    • Add this solution to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[15]

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.[14]

Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity. This assay can be used to determine the potency of a compound in inhibiting the enzymatic function of the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing the recombinant NAK family kinase, the appropriate substrate, ATP, and either vehicle or serially diluted this compound.

    • Incubate the reaction at room temperature for 1 hour.[16]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[17]

  • ATP Generation and Luminescence Measurement:

    • Add Kinase Detection Reagent to convert the ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate for 30-60 minutes at room temperature.[17]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the enzymatic IC50.

Data Presentation and Interpretation

Table 1: Comparative Analysis of Target Engagement Data for this compound
Parameter CETSA® NanoBRET™ ADP-Glo™ Kinase Assay
Metric ΔTm (°C) / ITDRF EC50 (µM)Intracellular IC50 (µM)Enzymatic IC50 (µM)
This compound +5.2 / 1.50.80.5
Control Compound (Staurosporine) +8.1 / 0.10.050.02
Negative Control (Inactive Analog) +0.3 / >50>50>50

Note: The data presented in this table are illustrative and represent expected outcomes for a compound demonstrating on-target activity.

A positive thermal shift (ΔTm) in the CETSA experiment provides the initial qualitative evidence of target binding.[5] The ITDRF EC50 offers a quantitative measure of target engagement in the cellular milieu. The NanoBRET™ assay provides a more direct measure of intracellular affinity (IC50), reflecting the compound's ability to permeate the cell membrane and bind to its target in a live-cell context.[8] Finally, the ADP-Glo™ assay confirms that this binding event translates into functional inhibition of the kinase's enzymatic activity.[9] A strong correlation between the potencies obtained from these three orthogonal assays provides a high degree of confidence in the validated target engagement of this compound.

Diagram: Correlating Biophysical Binding with Functional Activity

Data Correlation Figure 2: The convergence of data from orthogonal assays strengthens the validation of target engagement. CETSA CETSA® (Biophysical Binding) ValidatedTarget Validated Target Engagement CETSA->ValidatedTarget Confirms interaction in native state NanoBRET NanoBRET™ (Intracellular Affinity) NanoBRET->ValidatedTarget Quantifies affinity in live cells KinaseAssay ADP-Glo™ (Functional Inhibition) KinaseAssay->ValidatedTarget Demonstrates functional consequence

Caption: Convergence of orthogonal assay data for robust validation.

Conclusion

The validation of target engagement in a cellular context is a critical and multifaceted process. By employing a combination of biophysical and functional assays as outlined in this guide, researchers can build a compelling and self-validating case for the mechanism of action of novel compounds like this compound. The convergence of data from CETSA®, NanoBRET™, and functional kinase assays provides a robust foundation for advancing promising molecules through the drug discovery pipeline with a higher degree of confidence. This rigorous, evidence-based approach is paramount to the principles of scientific integrity and ultimately contributes to the development of safer and more effective therapeutics.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Jantzen, D., et al. (2021). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(2), 169-181. [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3034-3046. [Link]

  • Kühn, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8692. [Link]

  • Abdel-rahman, H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(10), e4993. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Re-Martínez, M., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(1), 234. [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 59(17), 7813-7847. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. [Link]

  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry, 32(1), 1-20. [Link]

  • ResearchGate. (2019). Ways to represent the data from different CETSA formats. (A) Melt... [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. [Link]

  • ResearchGate. (2022). Selected NanoBRET Follow-Up IC 50 values (nM) a. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Singh, A., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 25(1), 1-20. [Link]

  • Pinto, A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem, 21(1), e202500500. [Link]

  • Howes, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2339121. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 29(1), 233. [Link]

  • Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. [Link]

  • Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. [Link]

  • Aligning Science Across Parkinson's. (n.d.). ADP-Glo kinase assay. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 8-(Trifluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate process of drug discovery and development, the metabolic stability of a potential therapeutic agent is a cornerstone of its viability. A compound that is rapidly metabolized by the body will likely exhibit a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and patient non-compliance. Consequently, early-stage assessment of metabolic stability is not merely a screening step but a critical, data-driven decision point in the optimization of lead compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, unsubstituted heterocyclic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the body's primary xenobiotic-metabolizing machinery.[3][4][5] A well-established strategy to mitigate this is the introduction of fluorine-containing functional groups, which can block these metabolic "hotspots".[6][7][8]

This guide provides a comprehensive framework for assessing the metabolic stability of 8-(Trifluoromethoxy)quinoline derivatives. We will delve into the mechanistic rationale for using the trifluoromethoxy (-OCF3) group, present a detailed, self-validating protocol for the industry-standard liver microsomal stability assay, and offer a comparative analysis against its close analogue, the trifluoromethyl (-CF3) group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate and compare the metabolic fate of their quinoline-based compounds.

Section 1: The Trifluoromethoxy Group as a Metabolic Shield

The strategic placement of an 8-(Trifluoromethoxy) group on a quinoline ring is a deliberate design choice rooted in physical organic chemistry. Both the -OCF3 and -CF3 moieties are employed to enhance metabolic stability, but they do so through a combination of steric and electronic effects that can subtly alter a molecule's overall profile.[6][7][9]

  • Enhanced Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by CYP450 enzymes.[6] This is the primary reason fluorinated groups are known as "metabolic blockers."

  • Steric Hindrance: The trifluoromethoxy group is sterically bulkier than a simple methoxy or hydroxyl group. This bulk can physically obstruct the approach of metabolizing enzymes to the quinoline ring, particularly at the 8-position and adjacent sites.

  • Electronic Effects: The -OCF3 group is a potent electron-withdrawing group. This electronic pull reduces the electron density of the aromatic quinoline ring, making it less susceptible to the oxidative attack that is characteristic of Phase I metabolism.[10]

  • Lipophilicity Modulation: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design (Hansch-Fujita π constant of +1.04).[10] While increased lipophilicity can improve membrane permeability, it must be carefully balanced, as excessively high lipophilicity can sometimes lead to non-specific binding and sequestration. The -OCF3 group generally increases lipophilicity more than a -CF3 group.[11]

Compared to the more commonly used trifluoromethyl group, the trifluoromethoxy group offers a different conformational and electronic profile. Its greater steric hindrance and higher lipophilicity can be advantageous in shielding the molecule from metabolism, but these properties must be weighed against their potential impact on solubility and target binding.[9][10]

Section 2: Experimental Design for a Robust Comparative Assessment

To objectively compare the metabolic stability of different quinoline derivatives, the in vitro liver microsomal stability assay is the gold standard in early-stage discovery.[12] This assay provides a reliable measure of intrinsic clearance (CLint), which is the rate of metabolism in the absence of physiological limitations like blood flow.

Causality Behind Experimental Choices:
  • Why Liver Microsomes? The liver is the body's primary site of drug metabolism.[13] Liver microsomes are subcellular fractions prepared from hepatocytes that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][13] Using pooled microsomes from multiple donors minimizes the impact of inter-individual genetic variability in enzyme expression.[13]

  • Why NADPH? The oxidative reactions carried out by CYP enzymes are not spontaneous. They require a specific cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to donate reducing equivalents.[13][14] Therefore, initiating the metabolic reaction with NADPH is essential. A control experiment conducted without NADPH is crucial to confirm that the observed compound depletion is indeed enzymatic and not due to chemical instability.

  • Why Specific Time Points? Monitoring the disappearance of the parent compound over a time course (e.g., 0, 5, 15, 30, 45 minutes) allows for the calculation of the metabolic rate.[13] From the rate constant, we can derive key parameters like the in vitro half-life (t½).

  • Why LC-MS/MS Analysis? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity. It can accurately quantify the concentration of the parent drug in a complex biological matrix, even at very low levels.

Below is a diagram illustrating the logical workflow for this critical assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Stock Solutions (e.g., in DMSO) pre_incubate Pre-incubate Microsomes, Buffer, & Test Compound prep_cpd->pre_incubate prep_microsomes Thaw & Dilute Pooled Liver Microsomes prep_microsomes->pre_incubate prep_buffer Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) prep_buffer->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate pre_incubate->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate Reaction (e.g., with cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Slope (k), Half-life (t½), and Intrinsic Clearance (CLint) plot->calculate

Workflow for the In Vitro Liver Microsomal Stability Assay.

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating system for determining the metabolic stability of test compounds using pooled human liver microsomes.

Materials & Reagents:
  • Test Compounds (e.g., 8-OCF3-quinoline, 8-CF3-quinoline, 8-OCH3-quinoline)

  • Positive Control Compounds (High Clearance: Verapamil; Low Clearance: Warfarin)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl2 in dH2O

  • NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates

Step-by-Step Methodology:
  • Preparation of Compound Working Solutions:

    • Prepare 10 mM stock solutions of all test and control compounds in DMSO.[15]

    • Create an intermediate working solution (e.g., 100 µM) by diluting the DMSO stock with ACN or a suitable solvent mixture. This minimizes the final DMSO concentration in the incubation.

  • Incubation Plate Preparation:

    • Add phosphate buffer to the wells of a 96-well plate.

    • Add the test/control compound working solution to the appropriate wells to achieve a final concentration of 1 µM . The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.

    • Prepare "Negative Control" wells for each compound, which will not receive the NADPH cofactor.

  • Microsomal Preparation and Pre-incubation:

    • Thaw the human liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[14]

    • Dilute the microsomes with 0.1 M phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[13]

    • Add the diluted microsomes to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[14]

  • Initiation and Sampling:

    • Prepare the complete NADPH regenerating system by mixing solutions A and B according to the manufacturer's instructions.

    • Initiate the metabolic reaction by adding the NADPH system to all wells except the "Negative Control" wells. For the negative controls, add an equivalent volume of phosphate buffer.[15]

    • This marks Time 0 . Immediately remove an aliquot from the T0 wells and transfer it to a collection plate containing 3-4 volumes of ice-cold ACN with the internal standard. This terminates the reaction.

    • Continue incubating the plate at 37°C. At subsequent time points (5, 15, 30, and 45 minutes ), remove aliquots from the respective wells and terminate the reaction in the same manner.[13]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at ~4000 rpm for 10 minutes to pellet the precipitated proteins.[15]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

Data Analysis:
  • Calculate the percent of the parent compound remaining at each time point relative to the T0 sample.

  • Plot the natural logarithm (ln) of the percent remaining against time.

  • Determine the slope of the line from the linear portion of the decay curve. The slope represents the elimination rate constant, k.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Section 4: Comparative Data and Metabolic Pathways

The true value of this assay lies in the direct comparison of structurally related compounds under identical conditions. The table below presents hypothetical yet realistic data for three quinoline derivatives, illustrating the expected outcome.

Compound IDStructureIn Vitro t½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Cmpd-1 8-Methoxyquinoline8.5163.1High Clearance / Low Stability
Cmpd-2 8-(Trifluoromethyl)quinoline55.225.1Moderate Stability
Cmpd-3 This compound> 90 (No significant turnover)< 15.4High Stability

Interpretation:

  • Cmpd-1 (8-Methoxy): The non-fluorinated analogue is rapidly metabolized. The methoxy group is a known site for O-demethylation by CYP enzymes, making it a metabolic liability.

  • Cmpd-2 (8-Trifluoromethyl): Replacing the methoxy with a -CF3 group significantly increases the half-life and reduces clearance. The -CF3 group blocks the primary metabolic pathway observed in Cmpd-1.[6]

  • Cmpd-3 (8-Trifluoromethoxy): This derivative shows the highest metabolic stability. The -OCF3 group is exceptionally resistant to enzymatic attack, likely due to a combination of the strong C-F bonds and greater steric shielding compared to the -CF3 group.[10][11]

The diagram below illustrates the potential metabolic pathways and how fluorination provides a "metabolic shield."

G cluster_metabolism Metabolism (CYP450) parent_och3 8-Methoxyquinoline cyp CYP-Mediated Oxidation parent_och3->cyp Rapid met_hydroxylation Ring Hydroxylation (e.g., at 3- or 5-position) parent_och3->met_hydroxylation Minor parent_ocf3 8-Trifluoromethoxyquinoline parent_ocf3->cyp Very Slow / Blocked met_demethyl 8-Hydroxyquinoline (via O-Demethylation) cyp->met_demethyl Major Pathway no_metabolism Metabolically Stable (Parent Compound Dominates) cyp->no_metabolism

Potential Metabolic Fates of Quinoline Derivatives.

Conclusion and Forward Look

The strategic incorporation of an 8-(Trifluoromethoxy) group is a highly effective method for enhancing the metabolic stability of quinoline-based drug candidates. As demonstrated through the provided experimental framework, its resistance to CYP450-mediated metabolism often surpasses that of the analogous 8-(Trifluoromethyl) derivative. This guide provides the rationale, a detailed protocol, and a data interpretation framework for researchers to confidently assess and compare these critical drug-like properties.

By employing this self-validating and robust assay early in the discovery pipeline, project teams can make more informed decisions, prioritizing compounds with favorable pharmacokinetic profiles for further development. This rigorous, front-loaded approach ultimately saves resources and increases the probability of advancing a successful therapeutic agent to the clinic.

References

  • MDPI. (n.d.). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment.
  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline.
  • PMC - NIH. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • NIH. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.
  • Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability.
  • Oxford Academic. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline.
  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • SciTechnol. (n.d.). Analytical & Bioanalytical Techniques.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • MDPI. (n.d.). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition.
  • PubMed. (2023, August 15). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity.
  • (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • MDPI. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
  • (n.d.). (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones.
  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Semantic Scholar. (n.d.). [PDF] Cytochrome P450 species involved in the metabolism of quinoline.
  • PubMed. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species.
  • NIH. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
  • PMC - NIH. (2019, November 27). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

A Senior Application Scientist's Guide to the Synthesis of 8-(Trifluoromethoxy)quinoline: Replicating Published Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the successful and reproducible synthesis of novel compounds is the cornerstone of innovation. The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical analysis of the synthesis of 8-(trifluoromethoxy)quinoline, a molecule of interest for its potential applications in various therapeutic areas. We will objectively compare published methodologies, offering detailed experimental protocols and the scientific rationale behind the procedural choices to ensure you can replicate and adapt these findings in your own laboratory.

The Significance of the Trifluoromethoxy Group in Drug Discovery

The trifluoromethoxy group is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity. Unlike a methoxy group, the -OCF₃ group is metabolically robust and resistant to enzymatic degradation. Its incorporation into a molecule like quinoline, a privileged scaffold in medicinal chemistry, can significantly modulate its pharmacokinetic and pharmacodynamic properties. This compound, therefore, represents a valuable building block for the development of new therapeutic agents.

Synthetic Strategies for the Preparation of this compound

The synthesis of this compound invariably starts from the readily available and inexpensive 8-hydroxyquinoline. The primary challenge lies in the efficient and safe introduction of the trifluoromethoxy group onto the phenolic oxygen. This guide will focus on two of the most promising and widely applicable methods reported in the literature for the O-trifluoromethylation of phenols and heteroaromatic alcohols:

  • Two-Step Synthesis via a Xanthate Intermediate: A reliable and milder approach that proceeds through the formation of a xanthate derivative of 8-hydroxyquinoline, followed by a fluorinative desulfurization.

  • Direct O-Trifluoromethylation with Electrophilic Reagents: A more direct, one-step approach utilizing powerful electrophilic trifluoromethylating reagents such as Togni's or Umemoto's reagents.

We will now delve into the detailed experimental protocols for each method, comparing their advantages and disadvantages.

Method 1: Two-Step Synthesis via a Xanthate Intermediate

This method is often favored for its milder reaction conditions and tolerance of a broader range of functional groups, particularly in complex molecules.[1] The strategy involves two distinct chemical transformations, which allows for the isolation and characterization of the intermediate, providing a greater degree of control over the overall synthesis.

Experimental Workflow

cluster_0 Step 1: Xanthate Formation cluster_1 Step 2: Oxidative Fluorinative Desulfurization A 8-Hydroxyquinoline B Base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF) A->B Deprotonation C Xanthating Agent (e.g., CS2 then MeI, or an imidazolium methylthiocarbonothioyl salt) B->C Nucleophilic Attack D S-(8-Quinolinyl) O-methyl carbonodithioate (Xanthate Intermediate) C->D Formation of Xanthate E Xanthate Intermediate F Fluorinating Agent (e.g., AgF2, Selectfluor®) and a CF3 source (e.g., TMSCF3) or a direct trifluoromethylating reagent E->F Reaction Initiation G This compound (Final Product) F->G Trifluoromethylation

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of S-(8-Quinolinyl) O-methyl carbonodithioate (Xanthate Intermediate)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-hydroxyquinoline (1.0 eq.).

  • Solvent and Base: Dissolve the 8-hydroxyquinoline in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

    • Causality: The use of a strong base like NaH is crucial to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline, forming the corresponding alkoxide. This alkoxide is a potent nucleophile necessary for the subsequent reaction with the xanthating agent. An aprotic solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, although the reaction is initially performed at a low temperature to control the exothermicity of the deprotonation.

  • Xanthate Formation: After stirring for 30 minutes at 0 °C, add carbon disulfide (CS₂, 1.5 eq.) dropwise via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq.) dropwise. Stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the xanthate intermediate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fluorinated ethylene propylene (FEP) tube, dissolve the S-(8-quinolinyl) O-methyl carbonodithioate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Trifluoromethylation: Add a suitable fluorinating agent and trifluoromethyl source. A common system involves the use of silver(I) fluoride (AgF, 2.0 eq.) and a trifluoromethylating reagent such as (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq.).

    • Causality: This step is a key transformation where the xanthate is converted to the desired trifluoromethyl ether. The mechanism is believed to involve an oxidative desulfurization-fluorination process. The choice of reagents is critical, and various combinations have been reported in the literature for similar transformations.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts. Wash the filter cake with DCM. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary and Comparison
ParameterTwo-Step Xanthate Method
Starting Material 8-Hydroxyquinoline
Key Reagents NaH, CS₂, MeI, AgF, TMSCF₃
Number of Steps 2
Reaction Conditions Mild to moderate
Reported Yields Moderate to good (typically 40-70% over two steps)
Advantages Milder conditions, good functional group tolerance, isolable intermediate.
Disadvantages Two-step process, use of toxic CS₂ and potentially expensive silver reagents.

Method 2: Direct O-Trifluoromethylation with Electrophilic Reagents

This approach offers a more streamlined synthesis by directly converting the hydroxyl group to a trifluoromethoxy group in a single step.[2] This is achieved using highly reactive electrophilic trifluoromethylating reagents.

Experimental Workflow

A 8-Hydroxyquinoline C Base (e.g., NaH, DBU) in an aprotic solvent (e.g., MeNO2, CH3CN) A->C Activation/Deprotonation B Electrophilic Trifluoromethylating Reagent (e.g., Togni's Reagent II, Umemoto's Reagent) D This compound (Final Product) B->D Direct Trifluoromethylation C->B Nucleophilic Attack on Reagent

Caption: Workflow for the direct O-trifluoromethylation of 8-hydroxyquinoline.

Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 8-hydroxyquinoline (1.0 eq.) and a suitable aprotic solvent such as nitromethane (MeNO₂) or acetonitrile (CH₃CN).

  • Base Addition: Add a suitable base. For less acidic phenols, a strong base like sodium hydride (NaH, 1.1 eq.) may be required. For others, an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) may suffice. Stir for 15-30 minutes at room temperature.

    • Causality: Similar to the first method, deprotonation of the hydroxyl group is necessary to generate the nucleophilic alkoxide. The choice of base depends on the pKa of the phenol and the specific electrophilic reagent used. Over-basing can sometimes lead to side reactions.

  • Addition of Electrophilic Reagent: Add the electrophilic trifluoromethylating reagent, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II, 1.2-1.5 eq.) or an appropriate Umemoto reagent, in one portion.[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC-MS. Some transformations with highly reactive substrates may proceed at room temperature.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Data Summary and Comparison
ParameterDirect O-Trifluoromethylation
Starting Material 8-Hydroxyquinoline
Key Reagents Togni's Reagent II or Umemoto's Reagent, Base (e.g., NaH, DBU)
Number of Steps 1
Reaction Conditions Can range from room temperature to elevated temperatures.
Reported Yields Variable (can be moderate to good, but highly substrate-dependent)
Advantages Single-step synthesis, potentially faster overall process.
Disadvantages Reagents are often expensive and can be sensitive to air and moisture. Reaction conditions can be harsher, and optimization may be required for good yields.

Conclusion and Recommendations

Both the two-step xanthate method and the direct O-trifluoromethylation with electrophilic reagents present viable pathways for the synthesis of this compound.

  • For initial exploratory work and on a smaller scale , the direct O-trifluoromethylation method is attractive due to its single-step nature. However, be prepared for optimization of the reaction conditions (solvent, base, temperature) to achieve satisfactory yields. The cost of the electrophilic reagents should also be a consideration.

  • For larger-scale synthesis or when working with more complex, functionalized quinoline derivatives , the two-step xanthate method offers greater reliability and potentially higher overall yields due to its milder conditions and the ability to isolate and purify the intermediate.

Ultimately, the choice of method will depend on the specific requirements of your research, including the scale of the synthesis, the available budget for reagents, and the complexity of the starting materials. This guide provides the necessary foundational knowledge and detailed protocols to enable you to successfully replicate and adapt these published methods for your own synthetic goals.

References

  • Shabalin, A. A., & Krasavin, M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7533. [Link]

  • Yoritate, M., Londregan, A. T., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15767–15776. [Link]

  • Togni, A. (2010). 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Safety Operating Guide

Proper Disposal of 8-(Trifluoromethoxy)quinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-(Trifluoromethoxy)quinoline, a halogenated aromatic compound. By understanding the chemical nature of this compound and the principles of hazardous waste management, laboratories can mitigate risks and uphold their commitment to safety and environmental stewardship.

Understanding the Hazard Profile of this compound

As a fluorinated organic compound, this compound is classified as a halogenated hazardous waste . The carbon-fluorine bond is exceptionally strong, making these compounds persistent in the environment. Improper disposal can lead to long-term contamination. The primary and most effective method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[3] This process is designed to achieve complete destruction of the molecule, preventing the release of harmful substances. The U.S. Environmental Protection Agency (EPA) recognizes incineration as a key technology for the destruction of other persistent fluorinated compounds like PFAS, often requiring temperatures around 1,000°C to ensure complete breakdown.[3]

Key Hazard Considerations:

  • Irritant: Assumed to be a skin, eye, and respiratory irritant based on analogous compounds.[1][2]

  • Environmental Persistence: The trifluoromethoxy group contributes to the chemical stability and environmental persistence of the molecule.

  • Halogenated Waste: Must be segregated and disposed of according to regulations for halogenated organic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.

Body PartRecommended PPERationale
Hands Nitrile or Butyl rubber glovesProvides a barrier against skin contact with the chemical. Double-gloving is recommended for extended handling.
Eyes Chemical splash gogglesProtects eyes from accidental splashes. A face shield should be worn in conjunction with goggles when handling larger quantities.[4][5]
Body Chemical-resistant lab coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodA fume hood provides the primary means of respiratory protection by containing vapors. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respirator.

Always inspect PPE for integrity before use and dispose of single-use items as contaminated waste.

Segregation and Collection of this compound Waste: A Step-by-Step Protocol

Proper segregation of hazardous waste is a cornerstone of laboratory safety and compliant disposal. Commingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 1: Designate a Halogenated Waste Container

  • Select a clearly labeled, dedicated container for halogenated organic waste .

  • The container must be made of a chemically compatible material. While High-Density Polyethylene (HDPE) is a common choice for waste containers, its compatibility with aromatic and halogenated compounds can be variable.[6][7][8][9][10] For long-term storage, a glass or other resistant polymer container may be preferable. Always consult chemical resistance charts for your specific container material.[6][7][8][9][10]

Step 2: Label the Waste Container

  • The label must clearly state "Hazardous Waste, Halogenated Organics ".

  • List all constituents of the waste, including this compound and any solvents used.

  • Include the approximate concentration of each component.

  • Clearly indicate the associated hazards (e.g., "Irritant").

Step 3: Waste Collection

  • Solid Waste: Collect any solid this compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, wipes) in the designated halogenated waste container.

  • Liquid Waste: If this compound is in a solvent, collect the solution in the designated liquid halogenated waste container.

  • Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.

Step 4: Storage of Waste

  • Keep the waste container securely closed when not in use.

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks.

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste segregation workflow for this compound.

Managing Spills of this compound

Accidental spills should be managed promptly and safely. The following protocol is for small, manageable spills within a laboratory setting. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Step 1: Immediate Response

  • Alert personnel in the immediate vicinity.

  • If the spill is significant, evacuate the lab.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Containment and Cleanup

  • Wearing the appropriate PPE, contain the spill using a chemical spill kit.

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • For solid spills, carefully sweep the material into a dustpan. Avoid creating dust.

Step 3: Decontamination

  • Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

Step 4: Waste Disposal

  • Collect all contaminated absorbent materials, used PPE, and cleaning supplies in the designated halogenated hazardous waste container.

The spill response workflow is outlined in the diagram below:

SpillResponse Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size Alert->Assess Evacuate Evacuate Area & Contact EHS Assess->Evacuate Large PPE Don Appropriate PPE Assess->PPE Small Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Halogenated Waste Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Step-by-step spill response for this compound.

Final Disposal: The Role of Your Institution

The ultimate responsibility for the final disposal of this compound lies with your institution's hazardous waste management program. Once your waste container is full, follow your institution's procedures for requesting a pickup from the EHS department or a licensed hazardous waste contractor. These professionals are trained to handle, transport, and document the disposal of hazardous waste in compliance with all federal, state, and local regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Silver-Line Plastics. (n.d.). HDPE CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]

  • Waste Dive. (2025). EPA's new agenda includes actions on PFAS, incinerators and more. Retrieved from [Link]

  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Federal Register. (n.d.). Topics (CFR Indexing Terms) - Fluoride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2003). Morpholine. Retrieved from [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Braskem. (n.d.). Polyethylene chemical resistance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.